Product packaging for (S)-Sitagliptin phosphate(Cat. No.:CAS No. 654671-77-9)

(S)-Sitagliptin phosphate

Cat. No.: B000639
CAS No.: 654671-77-9
M. Wt: 523.32 g/mol
InChI Key: GQPYTJVDPQTBQC-KLQYNRQASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sitagliptin phosphate monohydrate is a highly selective and potent oral inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, serving as a critical tool for metabolic disease research. Its primary research value lies in its mechanism of action: by inhibiting DPP-4, it increases the concentration and activity of endogenous incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This results in the glucose-dependent stimulation of insulin secretion and suppression of glucagon release from the pancreas, thereby improving glycemic control. Its effects are most pronounced in hyperglycemic states, making it a valuable compound for studying pathways of insulin secretion and glucose homeostasis. In clinical studies, sitagliptin has been shown to effectively lower HbA1c, fasting, and postprandial glucose levels. A key characteristic for researchers is its weight-neutral profile and a low risk of inducing hypoglycemia in experimental models when used as a monotherapy. The phosphate monohydrate form is the original, well-characterized crystalline form of the drug substance, with a defined melting point of approximately 206°C and good solubility in water. Its pharmacokinetic profile includes rapid absorption, high absolute bioavailability (~87%), and an elimination half-life of 12-14 hours, supporting once-daily dosing in research models. The majority of the compound is excreted unchanged in the urine, a factor to consider in studies involving renal function. This product is provided as a pharmaceutical primary standard grade material, intended for use in in vitro and in vivo research applications to investigate the pathophysiology and treatment of Type 2 Diabetes Mellitus (T2DM). It is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20F6N5O6P B000639 (S)-Sitagliptin phosphate CAS No. 654671-77-9

Properties

IUPAC Name

(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F6N5O.H3O4P.H2O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4;/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4);1H2/t9-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPYTJVDPQTBQC-KLQYNRQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F6N5O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904746
Record name Sitagliptin phosphate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654671-77-9
Record name Sitagliptin phosphate monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=654671-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sitagliptin phosphate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0654671779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sitagliptin phosphate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[(3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)--[1,2,4]triazolo[4,3,-a]pyrazine phosphate monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SITAGLIPTIN PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS63EW8X6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Investigations of Sitagliptin Phosphate Monohydrate

Molecular Basis of DPP-4 Inhibition by Sitagliptin (B1680988) Phosphate (B84403) Monohydrate

Sitagliptin phosphate monohydrate functions as a potent and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. cellagentech.com This enzyme is a transmembrane glycoprotein (B1211001) that plays a crucial role in glucose homeostasis by rapidly inactivating incretin (B1656795) hormones. frontiersin.orgyoutube.com The inhibitory action of sitagliptin preserves the function of these hormones, forming the core of its mechanism.

Detailed kinetic studies have demonstrated that sitagliptin is a competitive, reversible, and tight-binding inhibitor of the DPP-4 enzyme. nih.gov The competitive nature of the inhibition means that sitagliptin binds to the active site of the DPP-4 enzyme, directly competing with its natural substrates, such as GLP-1 and GIP. nih.govfrontiersin.org Its inhibition is reversible, as the binding is not covalent. nih.gov

The potency of sitagliptin's inhibitory activity is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. Reported IC50 values for sitagliptin vary depending on the specific experimental conditions and assay methods used.

Reported IC50 ValueReference
19 nM nih.gov
8.6 ± 2.5 nM nih.gov
4.380 ± 0.319 nM researchgate.net
0.6 µM (in Caco-2 cells) researchgate.net

This table is interactive. Click on the headers to sort.

The DPP-4 enzyme belongs to a larger family of serine proteases, which includes structurally similar enzymes like dipeptidyl peptidase-8 (DPP-8) and dipeptidyl peptidase-9 (DPP-9). frontiersin.orgnih.gov Inhibition of these related enzymes has been associated with toxicities, making the selectivity of a DPP-4 inhibitor a critical aspect of its molecular profile. nih.govmdpi.com

Sitagliptin demonstrates a high degree of selectivity for DPP-4 over other related peptidases, including DPP-8 and DPP-9. frontiersin.orgnih.gov This high selectivity is attributed to its strong binding with a specific region of the DPP-4 enzyme that is absent in DPP-8 and DPP-9. frontiersin.org Studies have shown that sitagliptin does not significantly inhibit DPP-8 or DPP-9 activity at concentrations where it potently inhibits DPP-4. nih.govnih.gov

EnzymeInhibitory Effect of SitagliptinSelectivity Factor (vs. DPP-8/DPP-9)Reference
DPP-4Strong InhibitionUp to 2,600-fold more selective for DPP-4 frontiersin.org
DPP-8No significant interference/inhibition
DPP-9No significant interference/inhibition

This table provides a summary of Sitagliptin's selectivity.

Regulation of Incretin Hormone Homeostasis

The primary physiological consequence of DPP-4 inhibition by sitagliptin is the enhanced activity of incretin hormones. Incretins, principally Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), are released from the gut in response to food intake and are crucial for glucose regulation. youtube.comoup.com DPP-4 is the key enzyme responsible for their rapid degradation and inactivation. oup.com By inhibiting DPP-4, sitagliptin increases the circulating levels of the active forms of these hormones.

Sitagliptin administration leads to a significant increase in the concentration of active GLP-1. researchgate.net Following an oral glucose tolerance test, treatment with sitagliptin has been shown to increase levels of active GLP-1 by approximately two-fold compared to placebo. oup.com Studies on isolated human pancreatic islets treated with sitagliptin observed an even more pronounced effect, with active GLP-1 levels increasing approximately seven-fold. lidsen.comresearchgate.net This elevation in active GLP-1 enhances its physiological effects, which are central to glycemic control. youtube.com

Similar to its effect on GLP-1, sitagliptin also prevents the degradation of GIP, leading to higher levels of its active form. oup.com Research has shown that sitagliptin treatment significantly enhances active GIP levels. oup.com Specifically, the ratio of active to total GIP was found to increase by approximately 1.7 to 2-fold following sitagliptin administration relative to placebo. oup.com In certain patient populations, such as those with pancreatic insufficient cystic fibrosis, sitagliptin has been observed to augment meal-related GIP responses. nih.govnih.gov

Modulation of Pancreatic Islet Function

The increased levels of active incretins (GLP-1 and GIP) resulting from DPP-4 inhibition directly modulate the function of pancreatic islets of Langerhans. This modulation involves both the insulin-producing β-cells and the glucagon-producing α-cells, leading to improved glucose homeostasis.

The primary effect on β-cells is the potentiation of glucose-dependent insulin (B600854) secretion. frontiersin.orge-dmj.org Studies have demonstrated that sitagliptin treatment leads to significant improvements in indices of β-cell function. e-dmj.org This includes an increased insulinogenic index and higher levels of insulin and C-peptide in response to a glucose challenge. oup.come-dmj.org Long-term treatment with sitagliptin has been shown to preserve pancreatic β-cell function over time. jofem.orgjofem.org

In addition to stimulating insulin release, the elevated incretin levels also act on pancreatic α-cells to suppress the secretion of glucagon (B607659), particularly in the postprandial state when glucose levels are high. oup.come-dmj.org This reduction in glucagon helps to decrease excessive hepatic glucose production. youtube.com Some studies have also suggested that sitagliptin therapy can lead to an increase in the size of pancreatic islets. mdpi.com

Enhancement of Glucose-Dependent Insulin Secretion from Beta Cells

Sitagliptin phosphate monohydrate enhances glucose-dependent insulin secretion from pancreatic beta cells primarily through its action as a potent and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. nbinno.commims.com The incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released by the intestine throughout the day, with levels increasing in response to a meal. medex.com.bd These hormones are crucial for the physiologic regulation of glucose homeostasis. mims.com

Under normal or elevated blood glucose conditions, GLP-1 and GIP act on pancreatic beta cells to increase insulin synthesis and release. mims.com However, the activity of these incretins is limited as they are rapidly inactivated by the DPP-4 enzyme. patsnap.com By inhibiting DPP-4, sitagliptin slows the inactivation of GLP-1 and GIP, thereby increasing their active levels and prolonging their action. mims.compatsnap.com This enhanced incretin effect leads to a greater stimulation of insulin release from beta cells in a glucose-dependent manner. patsnap.com This glucose-dependency is a key feature, as it means insulin secretion is primarily stimulated when blood glucose levels are high, minimizing the risk of hypoglycemia. nbinno.compatsnap.com

Studies have demonstrated that sitagliptin's inhibition of DPP-4 leads to increased insulin and C-peptide levels. nih.gov For instance, single doses of sitagliptin have been shown to increase insulin levels by 21% to 22% and C-peptide levels by 13% to 21% following an oral glucose tolerance test (OGTT). nih.gov Furthermore, long-term treatment with sitagliptin has been shown to improve indices of β-cell function, such as the insulinogenic index, which is a measure of early insulin release in response to a meal. nih.gov

Key Incretin HormonesRole in Insulin SecretionEffect of Sitagliptin
Glucagon-like peptide-1 (GLP-1)Stimulates insulin synthesis and release from beta cells. mims.comIncreases active levels and prolongs action. mims.com
Glucose-dependent insulinotropic polypeptide (GIP)Stimulates insulin synthesis and release from beta cells. mims.comIncreases active levels and prolongs action. mims.com

Suppression of Glucagon Release from Alpha Cells

In addition to stimulating insulin secretion, the elevated levels of active GLP-1 resulting from DPP-4 inhibition by sitagliptin also play a crucial role in suppressing glucagon secretion from pancreatic alpha cells. medex.com.bddroracle.ai Glucagon is a hormone that opposes the action of insulin by signaling the liver to produce and release glucose, thereby raising blood glucose levels. patsnap.com

By increasing the concentration of active GLP-1, sitagliptin leads to a glucose-dependent reduction in glucagon secretion. medex.com.bdpatsnap.com This means that glucagon release is suppressed, particularly when blood glucose levels are elevated, which contributes to reduced hepatic glucose production. mims.commedex.com.bd This dual action of enhancing insulin release and suppressing glucagon secretion is a key component of the mechanism by which sitagliptin improves glycemic control. droracle.ai

Research has shown that sitagliptin treatment can lead to a significant reduction in plasma glucagon levels. nih.gov Short-term studies have demonstrated a decrease in mean postprandial plasma glucagon concentration, and even single doses have been observed to reduce plasma glucagon levels by 7% to 14%. nih.gov This effect on glucagon suppression complements the enhancement of insulin secretion, leading to more effective management of both fasting and postprandial glucose levels. patsnap.com

Beyond Glycemic Control: Advanced Mechanistic Insights

DPP-4 Independent Pathways of Action (e.g., GLP-1 secretion by L-cells)

Emerging research suggests that sitagliptin may exert effects beyond its well-established role as a DPP-4 inhibitor. One such pathway involves the direct stimulation of GLP-1 secretion from intestinal L-cells, independent of DPP-4 inhibition. nih.gov

A study examining the effects of sitagliptin on murine and human intestinal L-cell lines in vitro found that sitagliptin directly increased total GLP-1 secretion. nih.gov This effect was not replicated by a structurally unrelated DPP-4 inhibitor, suggesting a mechanism that is not dependent on the inhibition of the DPP-4 enzyme. nih.gov The study further elucidated that sitagliptin's direct action on L-cells involves the activation of cAMP and ERK1/2 signaling pathways. nih.gov Pre-treatment with inhibitors of protein kinase A or MAPK kinase-ERK1/2 prevented the sitagliptin-induced secretion of GLP-1. nih.gov

Cell TypeProposed DPP-4 Independent Action of SitagliptinSignaling Pathway Involved
Intestinal L-cellsDirect stimulation of total GLP-1 secretion. nih.govActivation of cAMP and ERK1/2 signaling. nih.gov

Immunomodulatory Effects (e.g., T-cell migration)

The DPP-4 enzyme is also known as CD26, a surface marker that is highly expressed on various immune cells, particularly T-cells. nih.govnih.gov This has led to investigations into the potential immunomodulatory effects of sitagliptin.

Research has indicated that DPP-4's catalytic activity is involved in the cleavage of certain chemokines that are important for T-cell migration to inflammatory sites. biomolther.orgwindows.net Inhibition of DPP-4 could, therefore, enhance T-cell chemotaxis. biomolther.orgwindows.net

Studies in patients with type 2 diabetes have shown that treatment with sitagliptin can alter the subsets of circulating CD4+ T cells. nih.gov One prospective, randomized study found that 12 weeks of sitagliptin treatment led to a decrease in the total number of circulating CD4+ T cells. nih.gov Specifically, the numbers and percentages of Th17 cells and regulatory T cells (Treg cells) were significantly reduced in the sitagliptin group. nih.gov

While some studies suggest that sitagliptin may not significantly affect CD4+ T cell activation in a broad sense, the observed changes in specific T-cell subsets point towards a nuanced immunomodulatory role that may be beneficial in the context of autoimmunity. windows.netresearchgate.net

Vascular Endothelial Function Modulation (e.g., Nitric Oxide and Endothelin-1)

Sitagliptin has been shown to exert favorable effects on vascular endothelial function, which may be independent of its glucose-lowering effects. kjpp.net These effects are partly mediated through the modulation of key vasoactive substances, including Nitric Oxide (NO) and Endothelin-1 (ET-1). nih.gov

The primary mechanism for these vascular effects is believed to be the increased levels of active GLP-1, which has been reported to have cardioprotective and vasodilatory properties. nih.gov GLP-1 can enhance the production of NO, a potent vasodilator and anti-inflammatory molecule, by endothelial nitric oxide synthase (eNOS). kjpp.netnih.gov

Conversely, sitagliptin has been shown to inhibit the expression of ET-1, a potent vasoconstrictor and pro-inflammatory molecule, in the aortic endothelium of diabetic rats. nih.gov A study demonstrated that diabetic rats treated with sitagliptin had significantly elevated serum levels of GLP-1 and NO, alongside reduced levels of ET-1. nih.gov This was associated with attenuated endothelial dysfunction. nih.gov The study suggested that sitagliptin's inhibition of ET-1 expression might be mediated through the suppression of the NF-κB/IκBα system, induced by the activation of AMP-activated protein kinase (AMPK). nih.gov

Vasoactive SubstanceEffect of SitagliptinPotential Underlying Mechanism
Nitric Oxide (NO)Increased production. nih.govEnhanced GLP-1 levels stimulating eNOS. kjpp.netnih.gov
Endothelin-1 (ET-1)Decreased expression. nih.govSuppression of NF-κB/IκBα system via AMPK activation. nih.gov

Pharmacological Characterization of Sitagliptin Phosphate Monohydrate

Pharmacodynamics of Sitagliptin (B1680988) Phosphate (B84403) Monohydrate

The pharmacodynamics of sitagliptin phosphate monohydrate are primarily defined by its ability to selectively inhibit the dipeptidyl peptidase-4 (DPP-4) enzyme. This inhibition prevents the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing their glucose-lowering effects in a glucose-dependent manner. fda.govdrugbank.com

Sitagliptin demonstrates a marked and dose-dependent inhibition of plasma DPP-4 activity. nih.gov Following single oral doses in healthy male volunteers, a clear relationship between the dose of sitagliptin and the extent of DPP-4 inhibition is observed. researchgate.net Studies have shown that doses of 100 mg or higher result in approximately 80% or greater inhibition of DPP-4 activity over a 24-hour period. nih.govresearchgate.net Specifically, a 100 mg once-daily dose has been shown to provide a least-squares mean trough inhibition of plasma DPP-4 activity of 91.7%. nih.gov Even at lower doses, significant inhibition is achieved, with a 50 mg dose leading to approximately 80% or more inhibition over a 12-hour period. nih.gov

The inhibitory effect is rapid, with peak inhibition occurring in conjunction with peak plasma concentrations of the drug. The duration of action is also dose-dependent, with higher doses providing sustained inhibition over the 24-hour dosing interval. nih.gov A study comparing different doses revealed that while a 200 mg once-daily dose provided numerically greater DPP-4 inhibition than a 100 mg dose, the difference in corrected percent plasma DPP-4 inhibition at trough was not statistically significant. tandfonline.comnih.gov

Dose-Dependent Inhibition of Plasma DPP-4 Activity by Sitagliptin
DoseInhibition LevelDurationReference
≥ 50 mg≥ 80%12 hours nih.gov
≥ 100 mg≥ 80%24 hours nih.govresearchgate.net
100 mg91.7% (trough)24 hours nih.gov
200 mg96.9% (trough)24 hours researchgate.net

The glycemic efficacy of sitagliptin is directly correlated with the magnitude and duration of DPP-4 inhibition. tandfonline.comnih.gov The glucose-lowering effects of sitagliptin are achieved by preventing the inactivation of incretins, which in turn enhance insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner. fda.govdrugbank.com Clinical studies have demonstrated that the maximal glucose-lowering efficacy of sitagliptin is achieved with a once-daily dose of 100 mg. tandfonline.comnih.gov This dose corresponds to a level of DPP-4 inhibition greater than 80% over 24 hours. nih.gov

Sitagliptin treatment has a significant impact on both basal and stimulated insulin secretory responses. By increasing the levels of active incretin hormones, sitagliptin enhances the body's ability to secrete insulin in response to glucose. diabetesjournals.org In patients with type 2 diabetes, sitagliptin has been shown to increase fasting and post-meal concentrations of intact GLP-1 and GIP. diabetesjournals.org This leads to augmented insulin secretory responses following both oral and intravenous glucose challenges. diabetesjournals.org

Specifically, studies have shown that sitagliptin increases insulin and C-peptide levels following an oral glucose tolerance test. nih.gov In one study, single doses of sitagliptin increased insulin levels by 21% to 22% and C-peptide levels by 13% to 21%. nih.gov Furthermore, sitagliptin has been observed to improve markers of beta-cell function, including the homeostasis model assessment of beta-cell function (HOMA-B) and the proinsulin-to-insulin ratio. nih.gov The enhanced insulin secretion occurs in a glucose-dependent manner, meaning the effect is more pronounced when blood glucose levels are elevated. fda.gov

Sitagliptin has been shown to improve beta-cell function beyond simply increasing insulin secretion. It positively affects the disposition index, a measure of the beta-cell's ability to compensate for insulin resistance. e-dmj.org Studies have demonstrated that long-term treatment with incretin-based therapies like sitagliptin can lead to improvements in the disposition index. e-dmj.org

Furthermore, sitagliptin improves the sensitivity of beta-cells to glucose. oup.com After six weeks of treatment, sitagliptin was shown to improve beta-cell glucose sensitivity during a meal tolerance test. oup.com This indicates that for a given glucose concentration, the beta-cells are more responsive and secrete an appropriate amount of insulin. This enhanced glucose sensing is a crucial mechanism for the improved glycemic control observed with sitagliptin therapy. oup.com In some studies, sitagliptin treatment has led to significant improvements in beta-cell function and peripheral insulin sensitivity. nih.govresearchgate.net

Pharmacokinetics of Sitagliptin Phosphate Monohydrate

The pharmacokinetic profile of sitagliptin phosphate monohydrate is characterized by rapid absorption, good bioavailability, and dose-proportional exposure.

Following oral administration, sitagliptin is rapidly absorbed, with peak plasma concentrations (Tmax) typically occurring between 1 to 4 hours post-dose. fda.govgabi-journal.netmpa.se The absolute bioavailability of sitagliptin is approximately 87%, indicating that a large fraction of the orally administered dose reaches the systemic circulation. drugbank.comgabi-journal.netmpa.semedcentral.com

The absorption of sitagliptin is not significantly affected by food. Co-administration with a high-fat meal has been shown to have no effect on its pharmacokinetics, allowing it to be taken with or without food. fda.govdrugbank.commpa.se The area under the plasma concentration-time curve (AUC) of sitagliptin increases in a dose-proportional manner. mpa.se

Absorption Characteristics of Sitagliptin Phosphate Monohydrate
Pharmacokinetic ParameterValueReference
Time to Peak Plasma Concentration (Tmax)1 to 4 hours fda.govgabi-journal.netmpa.se
Absolute BioavailabilityApproximately 87% drugbank.comgabi-journal.netmpa.semedcentral.com
Effect of FoodNo significant effect fda.govdrugbank.commpa.se

Absorption Characteristics

Time to Maximum Plasma Concentration (Tmax)

Following oral administration in healthy subjects, sitagliptin is absorbed rapidly, with peak plasma concentrations (Tmax) typically observed between 1 to 4 hours post-dose. fda.gov.phfda.govdrugs.com This timeframe for reaching maximum concentration has been noted consistently across various pharmacokinetic studies. gabi-journal.netresearchgate.net Some research indicates a median Tmax occurring around 2 hours after administration. drugbank.com

ParameterValue
Time to Maximum Plasma Concentration (Tmax)1 - 4 hours
Absolute Bioavailability

The absolute bioavailability of sitagliptin is high, determined to be approximately 87%. fda.gov.phdrugs.comgabi-journal.net This indicates that a large fraction of the orally administered dose reaches the systemic circulation in its unchanged form. researchgate.netdrugbank.com A study assessing this parameter reported a mean absolute bioavailability of 87% with a 90% confidence interval of (81%, 93%). nih.gov

ParameterValue
Absolute Bioavailability~87%
ConditionEffect on Pharmacokinetics
Co-administration with food (including high-fat meal)No clinically significant effect

Distribution Profile

Volume of Distribution

Sitagliptin exhibits a substantial volume of distribution. Following a single 100-mg intravenous dose to healthy subjects, the mean volume of distribution at steady state (Vss) is approximately 198 liters. fda.govdrugs.commedscape.com This large volume suggests extensive distribution of the drug into tissues throughout the body. drugbank.comnih.gov

ParameterValue
Mean Volume of Distribution at Steady State (Vss)~198 Liters
Plasma Protein Binding

The fraction of sitagliptin that reversibly binds to plasma proteins is low. fda.gov.ph Research indicates that approximately 38% of the drug is bound to plasma proteins in circulation. fda.govdrugbank.commedscape.com This low level of protein binding suggests that a significant portion of sitagliptin is free and pharmacologically active in the bloodstream. researchgate.net

ParameterValue
Plasma Protein Binding~38%

Metabolic Fate

The elimination of sitagliptin is primarily accomplished through renal excretion of the unchanged parent drug, with metabolism representing a minor pathway. fda.gov.phdrugbank.comncats.io Approximately 79% of an administered dose of sitagliptin is excreted unchanged in the urine. fda.gov.phdrugbank.com

While metabolism is not the primary route of clearance, a small fraction of the dose, around 16%, is excreted as metabolites. fda.govnih.gov Six different metabolites have been identified at trace levels in plasma and excreta. nih.gov The limited oxidative metabolism of sitagliptin is primarily catalyzed by the cytochrome P450 isoenzyme CYP3A4, with a minor contribution from CYP2C8. drugbank.comnih.govresearchgate.net The metabolites detected include N-sulfate and N-carbamoyl glucuronic acid conjugates, hydroxylated derivatives, and an ether glucuronide of a hydroxylated metabolite, among others. nih.gov Parent drug, however, accounts for the vast majority of the drug-related material in circulation, representing about 74% of the total radioactivity in plasma following a dose of radiolabeled sitagliptin. nih.gov

Primary Enzymes Responsible for Metabolism

Sitagliptin phosphate monohydrate undergoes limited metabolism in the body. drugbank.comdrugs.com In vitro studies have identified that the primary cytochrome P450 (CYP) isoenzyme responsible for this limited metabolism is CYP3A4. drugbank.comdrugs.comnih.govsemanticscholar.orgnih.gov There is also a minor contribution from another enzyme, CYP2C8. drugbank.comdrugs.comnih.govsemanticscholar.orgnih.gov The metabolism of sitagliptin is considered a minor pathway for its elimination, as a large portion of the drug is excreted unchanged. drugbank.comnih.gov

Table 1: Enzymes Involved in Sitagliptin Metabolism

Enzyme Contribution to Metabolism
CYP3A4 Major

| CYP2C8 | Minor |

Metabolite Identification and Contribution to Activity

Following the administration of a radiolabeled oral dose of sitagliptin, approximately 16% of the radioactivity was excreted in the form of metabolites. drugs.comnih.govuspto.gov Six different metabolites have been detected at trace levels in human plasma and excreta. drugs.comnih.govuspto.gov These metabolites account for a very small fraction of the total plasma radioactivity, with the parent drug, sitagliptin, accounting for approximately 74% of the plasma area under the curve (AUC) of total radioactivity. nih.govuspto.gov

The identified metabolites are formed through several biotransformation pathways:

N-sulfation and N-carbamoyl glucuronidation of the parent drug. nih.govuspto.govijrti.org

Hydroxylation. nih.govuspto.govijrti.org

Ether glucuronidation of a hydroxylated metabolite. nih.govuspto.gov

Oxidative desaturation of the piperazine (B1678402) ring, followed by cyclization. nih.govuspto.govijrti.orglongdom.org

Crucially, these six metabolites are not expected to contribute to the plasma dipeptidyl peptidase-4 (DPP-4) inhibitory activity of sitagliptin. drugs.comfda.gov Each metabolite represents a very small percentage (less than 1% to 7%) of the radioactivity found in plasma. nih.gov

Elimination Pathways

The elimination of sitagliptin phosphate monohydrate from the body is a well-characterized process, dominated by renal excretion of the unchanged drug.

Renal Excretion (Unchanged Drug)

The primary route of elimination for sitagliptin is through the kidneys. diabetesjournals.orgdiabetesjournals.org Following a single oral dose, a significant majority of the drug is excreted in the urine as the unchanged parent compound. drugbank.com Studies have shown that approximately 79% to 87% of an administered dose is eliminated in the urine. drugbank.comfda.govresearchgate.netgabi-journal.netresearchgate.net This process involves active tubular secretion in addition to glomerular filtration. fda.govdiabetesjournals.orgdiabetesjournals.org Sitagliptin is a substrate for the human organic anion transporter-3 (hOAT-3) and P-glycoprotein (P-gp), which may be involved in its active renal secretion. drugs.comresearchgate.net

Fecal Excretion

A smaller portion of the administered sitagliptin dose is eliminated via the feces. fda.gov On average, fecal excretion accounts for approximately 13% of the total dose. drugbank.comnih.govfda.govgabi-journal.netresearchgate.net The metabolite profiles found in feces are similar to those in urine, with the exception that glucuronide metabolites are not detected in feces. nih.govuspto.gov

Elimination Half-Life (t1/2)

The apparent terminal elimination half-life (t1/2) of sitagliptin has been consistently reported in various studies. Following a single oral 100-mg dose in healthy volunteers, the terminal half-life is approximately 12.4 hours. drugbank.comdrugs.com Other studies have reported a range for the terminal half-life, typically between 8 and 14 hours. researchgate.netgabi-journal.netnih.gov In patients with kidney failure, the elimination half-life can increase significantly, from about 10.1 hours to 28.4 hours. nih.gov

Renal Clearance

The renal clearance of sitagliptin is high, indicating that active secretion is a key part of its elimination. diabetesjournals.orgdiabetesjournals.org Studies in healthy subjects have reported an average renal clearance of approximately 350 mL/min to 388 mL/min. drugbank.comdiabetesjournals.orgdiabetesjournals.orggabi-journal.netnih.gov This clearance rate is largely unaffected by the administered dose. nih.gov

Table 2: Elimination Pharmacokinetics of Sitagliptin

Parameter Value/Description
Primary Elimination Route Renal Excretion diabetesjournals.orgdiabetesjournals.org
Renal Excretion (% of dose) ~79% - 87% (unchanged drug) drugbank.comfda.govresearchgate.net
Fecal Excretion (% of dose) ~13% drugbank.comnih.govfda.gov
Elimination Half-Life (t1/2) 8 - 14 hours (approx. 12.4 hours in healthy adults) drugbank.comdrugs.comnih.gov

| Renal Clearance | ~350 - 388 mL/min diabetesjournals.orggabi-journal.netnih.gov |

Pharmacokinetic Variability in Special Populations

The pharmacokinetic profile of sitagliptin phosphate monohydrate can be influenced by various intrinsic factors. Understanding this variability in specific populations is crucial for its appropriate use. The following sections detail the impact of renal impairment, hepatic impairment, age, gender, and race on the pharmacokinetics of sitagliptin.

Renal Impairment

Sitagliptin is substantially eliminated by the kidneys, with approximately 79% of the drug excreted unchanged in the urine. texas.gov Consequently, renal function significantly impacts its pharmacokinetic profile. texas.govmcaz.co.zw As renal function declines, the plasma clearance of sitagliptin decreases, leading to increased plasma concentrations. merck.com

A study was conducted to evaluate the pharmacokinetics of a single 50 mg dose of sitagliptin in subjects with varying degrees of chronic renal insufficiency compared to healthy controls. nih.govebmconsult.com The results demonstrated a progressive increase in the area under the plasma concentration-time curve (AUC) with increasing severity of renal impairment. nih.gov

Compared to healthy subjects, the plasma AUC of sitagliptin showed an approximate 1.1- to 1.6-fold increase in patients with mild renal insufficiency (creatinine clearance [CrCl] 50–80 mL/min). ebmconsult.com In patients with moderate renal impairment (CrCl 30–<50 mL/min), the AUC increased by approximately 2-fold. nih.gov Patients with severe renal impairment (CrCl <30 mL/min) and those with end-stage renal disease (ESRD) on hemodialysis exhibited an approximate 4-fold increase in AUC compared to healthy subjects. nih.gov

Due to this increased exposure, dosage adjustments are recommended for patients with moderate to severe renal impairment and for those with ESRD requiring dialysis to achieve plasma concentrations of sitagliptin similar to those in patients with normal renal function. mcaz.co.zwmerck.com Hemodialysis modestly removes sitagliptin; about 13.5% of a dose is removed during a 4-hour dialysis session. nih.gov

Hepatic Impairment

Sitagliptin undergoes minimal hepatic metabolism, with the primary enzyme responsible being CYP3A4 and a minor contribution from CYP2C8. texas.govresearchgate.net Since sitagliptin is primarily eliminated unchanged by the kidneys, hepatic impairment is not expected to have a clinically meaningful effect on its pharmacokinetics. mcaz.co.zwmpa.se

Studies in patients with moderate hepatic insufficiency (Child-Pugh score 7 to 9) who received a single 100 mg dose of sitagliptin showed slight increases in its plasma exposure. ebmconsult.comresearchgate.netnih.gov Compared to healthy matched controls, the mean AUC and maximum plasma concentration (Cmax) of sitagliptin increased by approximately 21% and 13%, respectively. ebmconsult.comresearchgate.netnih.gov These differences are not considered clinically meaningful, and therefore, no dosage adjustment is necessary for patients with mild or moderate hepatic impairment. mcaz.co.zwebmconsult.com There is no clinical experience with sitagliptin in patients with severe hepatic insufficiency (Child-Pugh score >9). ebmconsult.comdrugs.com

Age (Elderly Patients)

Based on a population pharmacokinetic analysis, age alone did not have a clinically meaningful impact on the pharmacokinetics of sitagliptin when the effects of age-related declines in renal function are considered. mpa.sedigitaloceanspaces.combebac.at However, studies have shown that elderly subjects (65 to 80 years) had approximately 19% higher plasma concentrations of sitagliptin compared to younger subjects. mpa.sedigitaloceanspaces.combebac.at This modest increase is not considered clinically significant, and no dosage adjustment is necessary based on age alone. mpa.sejapi.org However, because elderly patients are more likely to have decreased renal function, assessment of renal function is often recommended. merck.com

Gender and Race

Based on a composite analysis of Phase I pharmacokinetic data and a population pharmacokinetic analysis, neither gender nor race has a clinically meaningful effect on the pharmacokinetics of sitagliptin. ebmconsult.comdigitaloceanspaces.combebac.atdrugbank.com Therefore, no dosage adjustments are necessary based on these demographic factors.

Preclinical Research and Translational Studies of Sitagliptin Phosphate Monohydrate

In Vitro Studies

In vitro studies were fundamental in characterizing the direct effects of sitagliptin (B1680988) at the cellular and molecular level. These experiments provided the foundational understanding of its interaction with its target enzyme and its subsequent effects on key hormonal pathways involved in glucose homeostasis.

The primary mechanism of action of sitagliptin is the potent and selective inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4). Cellular assays were instrumental in quantifying this inhibitory activity. In studies utilizing human intestinal Caco-2 cells, which endogenously express DPP-4, sitagliptin demonstrated significant dose-dependent inhibition of the enzyme's activity. One study reported that at a concentration of 1 µM, sitagliptin inhibited over 50% of DPP-4 activity in Caco-2 cells. researchgate.net Further analysis in this cell line determined the half-maximal inhibitory concentration (IC50) to be 0.6 µM. researchgate.net Another source reports a potent IC50 value of 19 nM for sitagliptin phosphate (B84403) in Caco-2 cell extracts. apexbt.com A separate study corroborates the high potency of sitagliptin, citing an IC50 of 18 nM and noting its high selectivity for DPP-4 over other related enzymes like DPP-8 and DPP-9. rndsystems.com

Table 1: In Vitro DPP-4 Inhibition by Sitagliptin
Cell Line/ExtractParameterValueReference
Caco-2 CellsInhibition at 1 µM>50% researchgate.net
Caco-2 CellsIC500.6 µM researchgate.net
Caco-2 Cell ExtractsIC5019 nM apexbt.com
-IC5018 nM rndsystems.com

By inhibiting DPP-4, sitagliptin is expected to increase the circulating levels of active glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). In vitro studies using cultured human islets have demonstrated that sitagliptin treatment leads to a significant increase in the levels of active GLP-1. researchgate.netlidsen.com One study observed an approximately 7-fold increase in active GLP-1 levels from human islets treated with sitagliptin. researchgate.netlidsen.com This effect was confirmed to be a direct inhibition of islet DPP-4, as the increase was also observed in serum-free culture conditions. researchgate.netlidsen.com While the direct effect on GIP secretion in cell lines is less detailed in the provided search results, the mechanism of DPP-4 inhibition inherently protects GIP from degradation, thereby increasing its bioavailability. nih.govnih.gov

The impact of sitagliptin on pancreatic beta-cell function has been a key area of investigation. Studies have shown that by preserving active GLP-1 and GIP, sitagliptin enhances glucose-dependent insulin (B600854) synthesis and secretion. In isolated islets from a mouse model of type 2 diabetes, sitagliptin treatment significantly improved glucose-stimulated insulin secretion. researchgate.net Research suggests that DPP-4 inhibitors like sitagliptin may also play a role in preserving beta-cell mass and function. researchgate.net In one study, treatment with a sitagliptin analog dose-dependently increased the number of insulin-positive beta-cells and normalized the beta-cell to alpha-cell ratio in islets. researchgate.net Furthermore, sitagliptin treatment has been associated with increased islet insulin content. researchgate.net This suggests that beyond augmenting insulin secretion, sitagliptin may have a protective effect on pancreatic beta-cells. nih.gov

In Vivo Animal Models

Following promising in vitro results, the effects of sitagliptin phosphate monohydrate were evaluated in various animal models to understand its physiological effects in a whole-organism context.

Rodent models of diabetes, particularly those induced by streptozotocin (B1681764) (STZ), have been widely used to evaluate the in vivo efficacy of sitagliptin. In a mouse model of insulin resistance and impaired insulin secretion induced by a high-fat diet and a low dose of STZ, sitagliptin treatment for ten weeks resulted in a sustained reduction of blood glucose and HbA1c levels. researchgate.net This improvement in glycemic control was associated with a significant increase in glucose-dependent insulin secretion. researchgate.net Importantly, sitagliptin was also found to restore beta and alpha cell mass, as well as the alpha/beta cell ratio in these diabetic mice. researchgate.net

In another study using an STZ-induced diabetic rat model, sitagliptin treatment significantly attenuated body weight loss and hyperglycemia. nih.gov Furthermore, sitagliptin was shown to suppress diabetes-induced oxidative stress in the liver tissues of these rats. nih.gov Treatment with sitagliptin in STZ-induced diabetic rats also led to a significant reduction in elevated glucose levels. nih.gov

Table 2: Effects of Sitagliptin in STZ-Induced Diabetic Rodent Models
Animal ModelKey FindingsReference
High-fat diet/STZ-induced diabetic miceSustained reduction in blood glucose and HbA1c researchgate.net
High-fat diet/STZ-induced diabetic miceIncreased glucose-dependent insulin secretion researchgate.net
High-fat diet/STZ-induced diabetic miceRestoration of beta and alpha cell mass and ratio researchgate.net
STZ-induced diabetic ratsAttenuation of body weight loss and hyperglycemia nih.gov
STZ-induced diabetic ratsSuppression of hepatic oxidative stress nih.gov
STZ-induced diabetic ratsSignificant reduction in elevated glucose levels nih.gov

Non-clinical studies on the absorption, distribution, metabolism, and excretion (ADME) of sitagliptin were conducted in several animal species, including rats, dogs, and monkeys. nih.gov These studies indicated that sitagliptin is rapidly absorbed following oral administration. ijrti.org

In rats and dogs, sitagliptin exhibited high absolute oral bioavailability. nih.govfda.gov The plasma clearance and volume of distribution were higher in rats compared to dogs, resulting in a shorter half-life in rats (approximately 2 hours) versus dogs (approximately 4 hours). nih.gov In both species, the parent drug was the major radioactive component found in plasma, urine, bile, and feces after administration of radiolabeled sitagliptin. nih.gov

Metabolism of sitagliptin was found to be minimal in both rats and dogs. nih.govfda.gov The primary route of elimination was renal excretion of the unchanged parent drug. ijrti.orgnih.gov In rats, biliary excretion was also an important elimination pathway. ijrti.orgnih.gov In vitro plasma protein binding of sitagliptin was low across multiple species, including mice, rats, rabbits, and dogs. ijrti.org Nonclinical toxicology studies were also conducted in monkeys. nih.gov

Table 3: Summary of Non-Clinical ADME Properties of Sitagliptin
ParameterRatsDogsReference
Oral BioavailabilityHigh (60-90%)High (60-90%) nih.govfda.gov
Plasma Half-life~2 hours~4 hours nih.gov
MetabolismMinimalMinimal nih.govfda.gov
Primary Elimination RouteRenal and Biliary ExcretionRenal Excretion ijrti.orgnih.gov

Evaluation of Pancreatitis Incidence in Animal Models

Concerns regarding a potential association between incretin-based therapies and pancreatitis have prompted extensive preclinical evaluation of sitagliptin in various animal models. A comprehensive review of preclinical data involved the histomorphological examination of pancreatic tissue from multiple animal species treated with sitagliptin for up to two years. nih.gov In these studies, animals were exposed to plasma concentrations of sitagliptin substantially higher than those observed in humans. Microscopic analysis of pancreatic sections, stained with haematoxylin and eosin, revealed no evidence of treatment-related pancreatitis. nih.gov

In a study utilizing a rat model of type 2 diabetes mellitus induced by a high-caloric diet and a low dose of streptozotocin (STZ), the biological effects of sitagliptin on both endocrine and exocrine pancreatic tissues were investigated. nih.gov While this study focused on broader histological and biochemical impacts rather than solely on pancreatitis incidence, it provided insights into the compound's interaction with the pancreas. The findings indicated that sitagliptin therapy helped maintain pancreatic weight and the pancreas-to-body weight ratio compared to untreated diabetic rats. nih.gov Another study investigated the potential protective effects of sitagliptin against chemically induced pancreatic toxicity in rats. This research suggested that sitagliptin could mitigate pancreatic damage through its antioxidant, anti-inflammatory, and anti-apoptotic properties.

Table 1: Summary of Preclinical Studies on Pancreatitis Incidence with Sitagliptin

Animal Model Duration of Treatment Key Findings Reference
Multiple species Up to 2 years No gross or histomorphological changes suggestive of pancreatitis. nih.gov
Rat model of type 2 DM Not specified Maintained pancreatic weight and pancreas/body weight ratio compared to untreated diabetic group. nih.gov

Assessment of Cardiovascular and Endothelial Effects in Animal Models

The cardiovascular and endothelial effects of sitagliptin have been investigated in various animal models, revealing protective mechanisms that are often independent of its glucose-lowering effects.

In a study on streptozotocin (STZ)-induced diabetic rats, sitagliptin was shown to mitigate diabetic cardiomyopathy. nih.govmdpi.com The administration of sitagliptin to diabetic rats led to a reduction in oxidative stress and the suppression of vascular endothelial growth factor (VEGF) and its receptor-1 (FLT-1) expression. nih.govmdpi.com These changes were associated with improved serum levels of troponin I and CK-MB, markers of cardiac stress. nih.govmdpi.com Histological examination of heart sections from sitagliptin-treated diabetic rats showed moderate immune reactions for mTOR, VEGF, and FLT-1, in contrast to the marked increases seen in untreated diabetic rats. nih.govmdpi.com

Another area of investigation has been the effect of sitagliptin on endothelial regeneration following vascular injury. In a study using both wild-type and GLP-1 receptor knockout (Glp1r-/-) mice, sitagliptin accelerated endothelial healing after carotid injury. nih.gov This enhanced regeneration was linked to the recruitment of progenitor cells to the injured vascular wall via the Stromal cell-Derived Factor-1 (SDF-1)-CXCR4 axis, a pathway independent of GLP-1 receptor signaling. nih.gov

Furthermore, studies in STZ-induced diabetic rat models have demonstrated that sitagliptin can attenuate endothelial dysfunction. koreascience.krkjpp.net The protective effects of sitagliptin on the vascular endothelium appear to be independent of its hypoglycemic action. koreascience.krkjpp.net The proposed mechanisms involve the inhibition of over-activated autophagy in vascular endothelial cells, potentially through the JNK-Bcl-2-Beclin-1 pathway. koreascience.krkjpp.net

Table 2: Preclinical Findings on Cardiovascular and Endothelial Effects of Sitagliptin

Animal Model Key Findings Proposed Mechanism of Action Reference
Diabetic Rats Mitigated diabetic cardiomyopathy. Reduced oxidative stress, suppressed VEGF and FLT-1 expression. nih.govmdpi.com
Wild-type and Glp1r-/- Mice Accelerated endothelial regeneration after vascular injury. Mediated progenitor cell recruitment via the SDF-1-CXCR4 axis. nih.gov

Studies on Islet Graft Survival in Diabetic Models

The potential of sitagliptin to enhance the survival and function of transplanted pancreatic islets has been explored in preclinical diabetic models. One study investigating human islets in culture found that treatment with sitagliptin phosphate monohydrate increased the levels of active glucagon-like peptide-1 (GLP-1) approximately sevenfold. lidsen.com This increase in active GLP-1 correlated with improved islet cell survival, suggesting a protective effect against cell death prior to transplantation. lidsen.com

In a study involving diabetic mice that received islet grafts, treatment with sitagliptin was found to increase the insulin content and the insulin-positive area within the grafts. researchgate.net This suggests that sitagliptin may help to preserve or enhance the function of the transplanted islets. The proposed mechanism involves the activation of the transcription factor cAMP response element-binding protein (CREB), which can lead to increased β-cell mass or islet angiogenesis. researchgate.net

The inhibition of dipeptidyl peptidase-4 (DPP-4) by sitagliptin is thought to be a key factor in these beneficial effects. lidsen.com By preventing the degradation of islet-derived and circulating GLP-1, sitagliptin may promote the survival of the islet graft. lidsen.com

Table 3: Preclinical Studies on Islet Graft Survival with Sitagliptin

Model Key Findings Potential Mechanism Reference
Human Islets (in culture) Increased active GLP-1 levels; correlated with increased islet cell survival. Protective effect against cell death. lidsen.com

Translational Implications from Preclinical Findings to Human Therapeutics

The translation of preclinical findings for sitagliptin phosphate monohydrate into human therapeutics presents a complex picture. In the case of pancreatitis, the preclinical data from multiple animal species, which showed no increased risk, aligns well with pooled analyses of controlled clinical trials in patients with type 2 diabetes. nih.gov These clinical analyses have revealed similar incidence rates of pancreatitis in patients treated with sitagliptin compared to those who were not. nih.gov

The preclinical evidence for sitagliptin's beneficial cardiovascular and endothelial effects, such as mitigating diabetic cardiomyopathy and accelerating endothelial regeneration in animal models, suggests a potential for vasoprotective and vasoregenerative impacts in humans. nih.govmdpi.comnih.gov These preclinical findings, which point to mechanisms independent of glucose control, provide a strong rationale for further investigation into the cardiovascular benefits of sitagliptin in clinical settings. koreascience.krkjpp.net

However, the translation of promising preclinical results for islet graft survival has been more challenging. While animal and in-vitro studies suggested that sitagliptin could enhance islet cell survival and function, a randomized, placebo-controlled clinical trial in adults who underwent total pancreatectomy with islet autotransplantation (TPIAT) did not show an improvement in metabolic outcomes with sitagliptin treatment. lidsen.comresearchgate.netnih.gov In this study, insulin independence and insulin secretory measures were similar between the sitagliptin and placebo groups at 12 and 18 months post-transplant. nih.gov Another study also concluded that sitagliptin treatment increased GLP-1 but did not improve diabetes outcomes after TPIAT. nih.gov These clinical findings highlight the complexities of translating preclinical observations in islet transplantation to the human therapeutic setting and underscore the need for further research to bridge this gap.

Table 4: Compound Names Mentioned in the Article

Compound Name
Sitagliptin phosphate monohydrate
Haematoxylin
Eosin
Streptozotocin (STZ)
Silver Nitrate (AgNO3)
Troponin I
CK-MB
Vascular Endothelial Growth Factor (VEGF)
FLT-1
mTOR
Stromal cell-Derived Factor-1 (SDF-1)
CXCR4
JNK
Bcl-2
Beclin-1
Glucagon-like peptide-1 (GLP-1)

Clinical Research on Sitagliptin Phosphate Monohydrate

Monotherapy Efficacy Studies

As a monotherapy, sitagliptin (B1680988) has demonstrated significant improvements in glycemic control and has shown beneficial effects on markers of beta-cell function.

Impact on Glycemic Parameters (HbA1c, FPG, 2-hour PPG)

Clinical trials have consistently shown that sitagliptin monotherapy leads to statistically significant reductions in glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and 2-hour postprandial glucose (PPG). In studies involving patients with mild to moderately elevated HbA1c levels, sitagliptin has been shown to reduce HbA1c by approximately 0.60% to 1.05% compared to placebo. ono-pharma.com The magnitude of this reduction is often greater in patients with higher baseline HbA1c levels. ono-pharma.com For instance, in a 24-week study, sitagliptin monotherapy resulted in substantial reductions in HbA1c, FPG, and PPG levels. ono-pharma.com Similarly, another 18-week study confirmed these significant improvements in glycemic control. ono-pharma.com

Table 1: Impact of Sitagliptin Monotherapy on Glycemic Parameters

ParameterBaseline (Mean)Change from BaselineStudy Duration
HbA1c~8.0%-0.79%24 Weeks
Fasting Plasma Glucose (FPG)180 mg/dL-26 mg/dL24 Weeks
2-hour Postprandial Glucose (PPG)276 mg/dL-71 mg/dL24 Weeks

Assessment of Beta-Cell Function Markers (HOMA-β, Proinsulin to Insulin (B600854) Ratio)

Sitagliptin monotherapy has been shown to improve markers of beta-cell function. A meta-analysis of clinical trials indicated a statistically significant improvement in the homeostasis model assessment of beta-cell function (HOMA-β) with sitagliptin compared to placebo. nih.gov This suggests a better preservation of beta-cell function. nih.gov Furthermore, a significant reduction in the proinsulin to insulin ratio was observed, indicating an improvement in the efficiency of insulin processing and secretion. nih.govresearchgate.net After two years of treatment in a pooled analysis, HOMA-β increased from a baseline of 67% to 85%, and the proinsulin/insulin ratio improved from 0.57 to 0.28. researchgate.net These findings suggest that sitagliptin can positively influence the underlying pathophysiology of type 2 diabetes by enhancing beta-cell function. e-dmj.orgnih.gov

Table 2: Effect of Sitagliptin Monotherapy on Beta-Cell Function Markers (2-Year Data)

MarkerBaseline (Mean)Value After 2 Years (Mean)
HOMA-β67%85%
Proinsulin/Insulin Ratio0.570.28

Combination Therapy Efficacy Studies

The efficacy of sitagliptin phosphate (B84403) monohydrate has also been extensively studied in combination with other commonly prescribed oral antihyperglycemic agents.

Sitagliptin Phosphate Monohydrate with Metformin (B114582)

When added to metformin therapy, sitagliptin provides significant additional glycemic control. scienceopen.com Clinical trials have demonstrated that the combination of sitagliptin and metformin leads to greater reductions in HbA1c compared to metformin alone. researchgate.net In a 54-week study, initial combination therapy with sitagliptin and metformin resulted in substantial and durable glycemic control. researchgate.net A meta-analysis showed that sitagliptin combined with metformin as a dual therapy led to a greater reduction in HbA1c (0.656% for each 1% increase of baseline HbA1c > 7%) compared to sitagliptin monotherapy. clinmedjournals.org In a study of elderly Chinese patients, the addition of sitagliptin to metformin resulted in an HbA1c reduction of -0.81% at 16 weeks. nih.gov

Table 3: Efficacy of Sitagliptin in Combination with Metformin

Study PopulationBaseline HbA1c (Mean)HbA1c ReductionStudy Duration
General Type 2 Diabetes8.8%-2.07%24 Weeks
Elderly Chinese PatientsNot Specified-0.81%16 Weeks

Sitagliptin Phosphate Monohydrate with Thiazolidinediones (e.g., Pioglitazone (B448), Rosiglitazone)

The combination of sitagliptin with thiazolidinediones, such as pioglitazone, has been shown to be an effective treatment strategy. nih.gov In a 54-week study, initial combination therapy with sitagliptin and pioglitazone resulted in a mean HbA1c reduction of -2.4%, compared to -1.9% with pioglitazone monotherapy. nih.gov The reduction in FPG was also greater with the combination therapy. nih.gov Adding sitagliptin to ongoing pioglitazone therapy in patients with inadequate glycemic control led to significant additional reductions in HbA1c. nih.gov

Table 4: Efficacy of Sitagliptin in Combination with Pioglitazone (54-Week Data)

TherapyBaseline HbA1c (Mean)Mean HbA1c ReductionMean FPG Reduction
Sitagliptin + PioglitazoneNot Specified-2.4%-61.3 mg/dL
Pioglitazone MonotherapyNot Specified-1.9%-52.8 mg/dL

Sitagliptin Phosphate Monohydrate with Sulfonylureas

The addition of sitagliptin to sulfonylurea therapy, with or without metformin, has demonstrated improved glycemic control. In a 24-week, randomized, placebo-controlled trial, adding sitagliptin to a combination of sulfonylurea and metformin resulted in a mean HbA1c reduction of -0.84% compared to -0.16% in the placebo group. nih.gov Significant reductions in 2-hour post-meal glucose and fasting plasma glucose were also observed. nih.gov Another 52-week study found that adding sitagliptin to sulfonylurea therapy was safe and effective for glycemic control, with a mean change in HbA1c of -0.80%. nih.gov

Table 5: Efficacy of Adding Sitagliptin to Sulfonylurea-Based Therapy

Background TherapyHbA1c Reduction with SitagliptinHbA1c Reduction with PlaceboStudy Duration
Sulfonylurea + Metformin-0.84%-0.16%24 Weeks
Sulfonylurea +/- Metformin-0.80%N/A52 Weeks

Sitagliptin Phosphate Monohydrate with Insulin Therapy

The addition of sitagliptin to treatment regimens for type 2 diabetes patients who are already on stable therapy with insulin, with or without metformin, has been a subject of clinical investigation. Studies have shown that for patients with inadequate glycemic control on insulin, the addition of sitagliptin can lead to significant reductions in HbA1c. clinicaltrials.gov

In the CompoSIT-I study, initiating insulin therapy while continuing treatment with sitagliptin resulted in greater reductions in blood glucose and a higher percentage of patients achieving their A1C goals. merck.com When used in combination, sitagliptin and insulin have been shown to improve glycemic control. clinicaltrials.gov However, this combination can increase the incidence of hypoglycemia compared to placebo with insulin. drugs.com Consequently, a lower dose of insulin may be necessary to mitigate this risk. drugs.com The addition of sitagliptin to insulin therapy is generally well-tolerated and can offer benefits such as potential reductions in the required insulin dose and prevention of weight gain. clinicaltrials.gov

Table 1: Key Findings of Sitagliptin with Insulin Therapy

Outcome Measure Finding
Glycemic Control Addition of sitagliptin to insulin therapy improves HbA1c levels. clinicaltrials.govmerck.com
Hypoglycemia Risk Increased incidence of hypoglycemia when sitagliptin is combined with insulin. drugs.com
Insulin Dosage May allow for a reduction in the required insulin dose. clinicaltrials.gov
Weight The combination is generally weight-neutral. clinicaltrials.gov

Sitagliptin Phosphate Monohydrate with SGLT2 Inhibitors (e.g., Ertugliflozin)

Clinical trials have evaluated the efficacy and safety of combining sitagliptin with sodium-glucose cotransporter 2 (SGLT2) inhibitors, such as ertugliflozin (B560060). In patients with type 2 diabetes inadequately controlled with metformin and sitagliptin, the addition of ertugliflozin provided significant and durable improvements in glycemic control. nih.gov

The VERTIS SITA2 study, a 52-week, double-blind, randomized trial, demonstrated that adding ertugliflozin (5 mg or 15 mg) to a background therapy of metformin and sitagliptin resulted in clinically meaningful reductions in HbA1c, body weight, and systolic blood pressure compared to placebo. nih.gov Similarly, the VERTIS FACTORIAL study found that co-administration of ertugliflozin and sitagliptin in patients inadequately controlled on metformin led to greater HbA1c reductions after 26 and 52 weeks compared to treatment with either agent alone. nih.govpace-cme.org The combination was generally well-tolerated, with incidences of urinary tract infections and symptomatic hypoglycemia being similar across treatment groups. nih.govnih.gov However, a higher incidence of genital mycotic infections was observed in patients receiving ertugliflozin. nih.govnih.gov

Table 2: Efficacy of Ertugliflozin Added to Sitagliptin and Metformin (VERTIS SITA2 - 26 Weeks)

Treatment Group Placebo-Adjusted LS Mean Change in HbA1c
Ertugliflozin 5 mg -0.7%
Ertugliflozin 15 mg -0.8%

Data from the VERTIS SITA2 study. nih.gov

Drug-Drug Interaction Studies

Pharmacokinetic studies have been conducted to assess the potential for drug-drug interactions between sitagliptin and other medications.

Interactions with Antihyperglycemic Agents

Sitagliptin has been studied in combination with several other oral antihyperglycemic agents.

Metformin : Co-administration of multiple doses of sitagliptin and metformin did not meaningfully alter the pharmacokinetics of either drug in patients with type 2 diabetes. mims.com

Sulfonylureas (e.g., Glyburide) : While sitagliptin does not have a clinically meaningful effect on the pharmacokinetics of glyburide, using them together increases the risk of hypoglycemia. drugs.commims.com This is a pharmacodynamic interaction, as both agents lower blood glucose.

Thiazolidinediones (e.g., Rosiglitazone, Pioglitazone) : Clinical studies have shown that sitagliptin does not significantly alter the pharmacokinetics of rosiglitazone. drugs.commims.com Combination therapy with sitagliptin and pioglitazone has been found to be generally well-tolerated. researchgate.net

Interactions with Other Commonly Co-administered Medications (e.g., Digoxin (B3395198), Warfarin (B611796), Simvastatin (B1681759), Oral Contraceptives)

Digoxin : Co-administration of sitagliptin results in a slight increase in the plasma concentrations of digoxin (approximately 11% increase in AUC and 18% in Cmax). mims.comempathia.aimims.com This is attributed to a mild inhibition of P-glycoprotein by sitagliptin. empathia.ai While these increases are not generally considered clinically meaningful, monitoring of patients receiving digoxin is recommended. empathia.aimims.com

Warfarin : In clinical studies, sitagliptin did not meaningfully alter the pharmacokinetics of the R(+) or S(-) isomers of warfarin or the pharmacodynamics as measured by the International Normalized Ratio (INR). drugs.comnih.gov Therefore, no dosage adjustment of warfarin is typically necessary when co-administered with sitagliptin. nih.gov

Simvastatin : Sitagliptin does not have a clinically meaningful effect on the pharmacokinetics of simvastatin. drugs.commims.com Likewise, a study investigating the effects of simvastatin on sitagliptin found no clinically important impact on its pharmacokinetics. nih.gov However, there have been some post-marketing case reports suggesting a potential interaction leading to rhabdomyolysis, though a definitive causal link and mechanism are not firmly established. nih.gov One proposed mechanism involves competition for the same metabolizing enzyme, CYP3A4. nih.gov

Oral Contraceptives : A study in healthy female subjects found that co-administration of sitagliptin did not lead to clinically meaningful alterations in the pharmacokinetics of the components of an oral contraceptive, ethinyl estradiol (B170435) and norethindrone. drugs.comnih.gov

Table 3: Summary of Sitagliptin Interaction Studies

Co-administered Drug Effect of Sitagliptin on Co-administered Drug's Pharmacokinetics Clinical Recommendation
Metformin No clinically meaningful effect. mims.com No dose adjustment needed.
Glyburide No clinically meaningful effect. mims.com Increased risk of hypoglycemia; may require lower sulfonylurea dose. drugs.com
Digoxin Slight increase in AUC (11%) and Cmax (18%). mims.commims.com Monitoring of digoxin levels is appropriate. empathia.ai
Warfarin No clinically meaningful effect on R/S warfarin or INR. nih.gov No dose adjustment needed. nih.gov
Simvastatin No clinically meaningful effect. drugs.commims.com No dose adjustment recommended based on pharmacokinetic studies. nih.gov
Oral Contraceptives No clinically meaningful effect on ethinyl estradiol or norethindrone. nih.gov No dose adjustment needed.

Impact of P-glycoprotein Modulators

Sitagliptin is a substrate of the P-glycoprotein (P-gp) efflux transporter. empathia.ai Potent inhibitors of P-gp can affect the pharmacokinetics of sitagliptin. For instance, co-administration with cyclosporine, a potent P-gp inhibitor, increased the area under the curve (AUC) and maximum concentration (Cmax) of sitagliptin by approximately 29% and 68%, respectively. mims.com However, these observed changes are not considered to be clinically meaningful, and no dosage adjustment for sitagliptin is recommended when co-administered with cyclosporine or other P-gp inhibitors like ketoconazole. mims.com In vitro studies have suggested that sitagliptin does not significantly inhibit P-gp-mediated transport of other drugs, indicating a low potential to cause drug interactions at the P-gp level. researchgate.net

Safety and Tolerability in Clinical Trials

The safety and tolerability of sitagliptin have been evaluated through extensive clinical development programs. Pooled analyses of data from numerous double-blind clinical studies have provided a comprehensive overview of its safety profile.

Specific findings from these pooled analyses include:

The incidence of specific adverse events was generally similar between sitagliptin and comparator groups. researchgate.net

A higher incidence of hypoglycemia was noted in comparator groups, which was related to the greater use of sulfonylureas in those arms. researchgate.netnih.gov

Diarrhea was more common in non-exposed groups, linked to higher metformin use, while constipation was reported more frequently in the sitagliptin group. researchgate.netnih.gov

Treatment with sitagliptin was not associated with an increased risk of major adverse cardiovascular events, malignancy, or pancreatitis in these analyses. researchgate.netnih.gov

Incidence of Hypoglycemia (Monotherapy vs. Combination Therapy)

The risk of hypoglycemia with sitagliptin phosphate monohydrate is influenced by its use as a monotherapy or in combination with other oral hypoglycemic agents. As monotherapy, sitagliptin has a low incidence of hypoglycemia, comparable to placebo. nih.gov A 54-week study observed a low incidence of hypoglycemia (1-3%) in groups treated with sitagliptin monotherapy, metformin monotherapy, and a combination of both.

The risk increases when sitagliptin is added to therapies known to cause hypoglycemia, such as sulfonylureas. A retrospective observational cohort study in Japanese patients with type 2 diabetes found that while sitagliptin itself was not associated with hypoglycemia, its combination with a sulfonylurea was significantly associated with an increased risk. nih.govresearchgate.net The hazard ratio for a hypoglycemic event was 4.42 when sitagliptin was combined with a sulfonylurea. nih.govresearchgate.net Another study similarly noted that while initial triple combination therapy with metformin, sitagliptin, and empagliflozin (B1684318) did not lead to severe hypoglycemia, the dose of sulfonylureas often needed to be decreased after a hypoglycemic event when sitagliptin was added. nih.gove-dmj.org

Risk of Hypoglycemia with Sitagliptin Therapy

TherapyIncidence Rate / Hazard Ratio (HR)Study Population / Notes
Sitagliptin Monotherapy0.8 per 100 populationJapanese patients with T2DM nih.gov
Sitagliptin + SulfonylureaHR: 4.42 (95% CI: 1.36–14.42)Compared to sitagliptin monotherapy nih.govresearchgate.net
Sitagliptin + BiguanideHR: 0.83 (95% CI: 0.35–2.01)Compared to sitagliptin monotherapy nih.gov
Sitagliptin + α-Glucosidase InhibitorsHR: 0.90 (95% CI: 0.37–2.22)Compared to sitagliptin monotherapy nih.gov
Initial Triple Therapy (Metformin, Sitagliptin, Empagliflozin)No severe hypoglycemia reported over 24 monthsDrug-naïve patients with T2DM e-dmj.org

Pancreatitis Incidence and Association with Sitagliptin Phosphate Monohydrate

The association between sitagliptin use and the incidence of pancreatitis has been a subject of extensive clinical investigation, with results varying across different studies and analyses.

A pooled analysis of 19 controlled clinical trials, which included 10,246 patients, found similar incidence rates of pancreatitis between patients treated with sitagliptin and those who were not. The incidence rate was 0.08 events per 100 patient-years in the sitagliptin group compared to 0.10 events per 100 patient-years in the non-exposed group. researchgate.netnih.gov

The large-scale Trial Evaluating Cardiovascular Outcomes with Sitagliptin (TECOS) provided further data. In this study of 14,671 participants, cases of acute pancreatitis were uncommon. nih.gov The results showed a numerically higher but not statistically significant difference in the rates of acute pancreatitis between the treatment groups. nih.govnih.gov Adjudicated acute pancreatitis was reported in 0.3% of patients in the sitagliptin arm versus 0.2% in the placebo group (Hazard Ratio [HR] 1.93, 95% CI 0.96–3.88, P = 0.065). nih.govgertitashkomd.com The incidence rates were 0.107 events per 100 patient-years for sitagliptin and 0.056 events per 100 patient-years for placebo. nih.gov

Conversely, a meta-analysis that combined the data from three large cardiovascular outcome trials of DPP-4 inhibitors (including TECOS) found that treatment with this class of drugs significantly increased the risk for acute pancreatitis (Odds Ratio [OR] 1.79, 95% CI 1.13–2.82, P = 0.013). nih.govdiabetesjournals.org However, the analysis noted that the absolute risk increase was small, at 0.13%. diabetesjournals.org

Incidence of Pancreatitis in Major Sitagliptin Studies

Study / AnalysisSitagliptin GroupControl / Placebo GroupHazard Ratio (HR) / Odds Ratio (OR) [95% CI]
Pooled Analysis (19 trials)0.08 events per 100 patient-years0.10 events per 100 patient-yearsNot Reported
TECOS Trial0.107 events per 100 patient-years (23 patients)0.056 events per 100 patient-years (12 patients)HR 1.93 [0.96–3.88]
Meta-Analysis (3 DPP-4i trials)0.32% of patients0.18% of patientsOR 1.79 [1.13–2.82]

Renal and Hepatic Function Assessments

Renal Function: Assessment of renal function is a key consideration in the clinical use of sitagliptin, as the drug is primarily excreted by the kidneys. Clinical studies have generally shown that sitagliptin does not negatively impact renal function in patients with normal or mildly impaired kidney function, though its use requires dose adjustment in patients with moderate to severe renal impairment.

In a 12-week, randomized, double-blind, placebo-controlled trial, sitagliptin did not affect the glomerular filtration rate (GFR) compared with placebo. A study of patients with chronic renal insufficiency observed small mean increases in serum creatinine (B1669602) in both the sitagliptin and placebo groups, with the clinical significance of the minor difference being unknown.

Hepatic Function: Clinical data indicate that sitagliptin is not associated with a significant risk of liver injury. nih.gov In large clinical trials, the incidence of serum enzyme elevations was similar between sitagliptin (0.5%) and placebo (0.4%), with no reported instances of clinically apparent liver injury. nih.gov

Some studies have explored the effect of sitagliptin in patients with non-alcoholic fatty liver disease (NAFLD). A meta-analysis of seven studies found that sitagliptin treatment improved serum gamma-glutamyl transpeptidase (GGT) levels but did not significantly affect alanine (B10760859) aminotransferase (ALT) or aspartate aminotransferase (AST) levels or liver fat content. nih.gov Another randomized controlled trial in patients with non-alcoholic steatohepatitis (NASH) showed that sitagliptin treatment for one year ameliorated steatosis and hepatocyte ballooning. dovepress.com In patients with both type 2 diabetes and chronic hepatitis B, the addition of sitagliptin to insulin therapy effectively controlled blood glucose without impairing liver function. e-century.us

Cardiovascular Outcome Studies (Neutral Effect)

The cardiovascular safety of sitagliptin phosphate monohydrate was rigorously evaluated in the landmark Trial Evaluating Cardiovascular Outcomes with Sitagliptin (TECOS). This randomized, double-blind, placebo-controlled study involved 14,671 patients with type 2 diabetes and established cardiovascular disease. nih.gov The primary objective was to assess whether adding sitagliptin to usual care was non-inferior to placebo. nih.govox.ac.uk

Over a median follow-up of 3.0 years, the primary composite cardiovascular outcome—defined as cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for unstable angina—occurred in 11.4% of patients in the sitagliptin group (4.06 events per 100 person-years) and 11.6% of patients in the placebo group (4.17 events per 100 person-years). nih.govmerck.com

The results demonstrated that sitagliptin met the pre-specified criterion for non-inferiority. nih.govox.ac.uk The hazard ratio for the primary outcome was 0.98 (95% CI, 0.88 to 1.09; P<0.001), indicating a neutral effect on cardiovascular risk. nih.gov Furthermore, there was no significant difference in the rates of hospitalization for heart failure between the two groups (HR, 1.00; 95% CI, 0.83 to 1.20; P=0.98). nih.govacc.org These findings confirmed that treatment with sitagliptin does not increase the risk of major adverse cardiovascular events in this high-risk population. nih.govacc.org

Primary Cardiovascular Outcomes in the TECOS Trial

OutcomeSitagliptin Group (N=7,332)Placebo Group (N=7,339)Hazard Ratio (95% CI)
Primary Composite Outcome (CV death, nonfatal MI, nonfatal stroke, or hospitalization for unstable angina)839 patients (11.4%)851 patients (11.6%)0.98 (0.88–1.09)
Hospitalization for Heart Failure228 patients (3.1%)229 patients (3.1%)1.00 (0.83–1.20)
CV-related Death380 patients (5.2%)366 patients (5.0%)1.03 (0.89–1.19)

Bioequivalence Studies of Sitagliptin Phosphate Monohydrate Formulations

Bioequivalence studies are essential for demonstrating that a generic or new formulation of a drug performs in the same manner as the reference product. Several studies have confirmed the bioequivalence of various sitagliptin formulations.

One study evaluated a test formulation of a sitagliptin 100 mg tablet against a reference formulation in healthy volunteers. The results showed that the 90% confidence intervals (CIs) for the key pharmacokinetic parameters—area under the curve (AUC) and maximum concentration (Cmax)—were within the standard bioequivalence acceptance range of 80% to 125%. gabi-journal.net Specifically, the 90% CIs for the ratio of Ln-transformed AUC₀₋₄₈, AUC₀₋ᵢₙf, and Cmax were 99.2%–103.3%, 99.2%–103.2%, and 95.6%–108.7%, respectively. gabi-journal.net

Another study compared a test formulation of sitagliptin hydrochloride monohydrate with a reference formulation of sitagliptin phosphate monohydrate. This trial also concluded that the two formulations were bioequivalent, with the 90% CIs for Cmax, AUC₀₋ᵢₙf, and AUC₀₋₄₈ falling within the regulatory acceptance range. gabi-journal.net Similar bioequivalence has been demonstrated for fixed-dose combination tablets containing sitagliptin phosphate and metformin hydrochloride when compared to the co-administration of the individual reference products. nih.gov These studies fulfill regulatory requirements, allowing for the marketing of alternative and generic formulations. gabi-journal.net

Pharmacokinetic Parameters from a Sitagliptin Bioequivalence Study

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence Interval
Cmax (ng/mL)967.8 ± 195.4951.0 ± 210.395.6%–108.7%
AUC₀₋₄₈ (ng·h/mL)8551.9 ± 1321.08443.3 ± 1332.299.2%–103.3%
AUC₀₋ᵢₙf (ng·h/mL)8807.0 ± 1419.88691.0 ± 1431.199.2%–103.2%

Data from a representative bioequivalence study comparing two 100 mg sitagliptin formulations. gabi-journal.net

Analytical Methodologies for Sitagliptin Phosphate Monohydrate Research

Chromatographic Techniques

Chromatography is a powerful technique for separating and quantifying components of a mixture. For Sitagliptin (B1680988) phosphate (B84403) monohydrate, several chromatographic methods have been established, offering high precision, accuracy, and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Estimation

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most widely used technique for the routine quantitative estimation of Sitagliptin phosphate monohydrate in bulk and tablet dosage forms. jetir.org These methods are valued for their simplicity, speed, precision, and accuracy. jetir.orgjaper.in

Development of RP-HPLC methods typically involves optimizing the mobile phase composition, column type, flow rate, and detection wavelength to achieve a good resolution and a symmetrical peak shape with a reasonable retention time. The most common mobile phases consist of a mixture of an aqueous buffer (like potassium dihydrogen orthophosphate) and an organic solvent such as methanol (B129727) or acetonitrile. japer.inijarsct.co.in Detection is most frequently performed using a PDA or UV detector at the maximum absorbance wavelength of Sitagliptin, which is approximately 267 nm. jetir.orgjaper.inijcsrr.org

Validation of these HPLC methods is conducted according to the International Council for Harmonisation (ICH) guidelines, ensuring parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) are within acceptable limits. jetir.orgscispace.com For instance, a typical method demonstrates linearity over a concentration range of 5-30 µg/mL with a correlation coefficient (r²) of 0.999. japer.inijcsrr.org

Table 1: Examples of RP-HPLC Method Parameters for Sitagliptin Phosphate Monohydrate Quantification

Stationary Phase (Column)Mobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Linearity RangeReference
Zorbax Eclipse XDB C18 (150×4.6 mm, 5µ)0.01M KH2PO4: Methanol (50:50 v/v), pH 2.50.7267Not Specified5-30 µg/mL japer.inijcsrr.org
Thermoscientific C18 (250 x 4.6 mm, 5µ)Methanol1.02672.37Not Specified
Cosmosil C18 (100 × 2.1 mm, 5µm)Acetonitrile: Phosphate buffer (60:40 v/v)1.02632.37Not Specified researchgate.net
Zorbax C18 (4.6 x 150 mm, 5 μm)Not Specified1.52052.2820-120% of standard solution benthamdirect.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalysis and PK Studies

For bioanalysis, which involves measuring drug concentrations in biological matrices like plasma and urine, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. globalresearchonline.net Its high sensitivity and selectivity allow for the precise quantification of Sitagliptin even at very low concentrations, which is essential for pharmacokinetic (PK) studies. nih.govnih.gov

These methods typically involve a sample preparation step, such as protein precipitation or liquid-liquid extraction, to remove interferences from the biological matrix. nih.govnih.gov An internal standard (IS), often a deuterated version of the analyte like sitagliptin-d4, is used to ensure accuracy and precision. nih.govmdpi.com The analysis is performed in the multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the drug and the internal standard. nih.govnih.gov For Sitagliptin, a common transition monitored is m/z 408.2 → 193.0. nih.gov

Validated LC-MS/MS methods demonstrate good linearity over a wide concentration range (e.g., 5-1000 ng/mL in plasma) and are robust enough for high-throughput analysis, making them suitable for clinical and bioequivalence studies. nih.govnih.govresearchgate.net

Table 2: Key Parameters of LC-MS/MS Methods for Sitagliptin Bioanalysis

Biological MatrixSample PreparationChromatographic ColumnIonization ModeMRM Transition (m/z)Linearity RangeReference
Human Plasma & UrineLiquid-Liquid Extraction (Plasma), Dilution (Urine)Not SpecifiedESINot Specified0.5-1000 ng/mL (Plasma) nih.gov
Human PlasmaLiquid-Liquid Extraction (MTBE)Kinetex® C18Positive Ionization408.2 → 193.05-1000 ng/mL nih.govmdpi.com
Human PlasmaProtein Deproteinization (Methanol)Agilent Poroshell 120 EC-C18Not SpecifiedNot Specified5-500 ng/mL researchgate.net

High-Performance Thin Layer Chromatography (HPTLC) for Simultaneous Analysis and Stability Indicating Methods

High-Performance Thin Layer Chromatography (HPTLC) offers a simpler, cost-effective, and high-throughput alternative to HPLC for the analysis of Sitagliptin. researchgate.net This technique is particularly useful for the simultaneous estimation of Sitagliptin in combination with other drugs, such as Metformin (B114582) hydrochloride. ijper.orgrasayanjournal.co.in

In HPTLC, separation is achieved on pre-coated silica (B1680970) gel plates (the stationary phase) using a suitable solvent system (the mobile phase). ijpsr.comresearchgate.net Densitometric analysis is then used for quantification at a specific wavelength. researchgate.netijpsr.com For Sitagliptin, methods have been developed using mobile phases like ethyl acetate (B1210297): methanol: formic acid (8.5:1:0.5 v/v/v) with detection at 265 nm. ijcsrr.orgijpsr.com

A significant application of HPTLC is in the development of stability-indicating assay methods. researchgate.netijpsr.com These methods can separate the intact drug from its degradation products formed under various stress conditions (e.g., acid and alkali hydrolysis, oxidation). researchgate.net This proves the specificity of the method and its ability to accurately measure the drug in the presence of its degradants. researchgate.netresearchgate.net

Table 3: HPTLC Method Parameters for Sitagliptin Phosphate Monohydrate Analysis

Stationary PhaseMobile PhaseDetection Wavelength (nm)Rf ValueLinearity Range (ng/band)Reference
Silica gel 60 RP-18 F-254Methanol-water-triethylamine (8:2:0.05 v/v)2670.55 ± 0.031000-6000 researchgate.net
Silica gel 60F254Ethyl acetate: methanol: formic acid (8.5:1:0.5 v/v/v)2650.50 ± 0.04500-2500 ijcsrr.orgijpsr.com
Silica gel 60 F254Acetone:methanol:toluene:formic acid (4:3:2:1 v/v/v/v)2200.63 ± 0.02200-500 rasayanjournal.co.in

Spectrophotometric Methods (UV-Vis Spectroscopy)

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of Sitagliptin phosphate monohydrate in bulk and pharmaceutical dosage forms. ijcsrr.orgjchps.com These methods are based on the measurement of the absorbance of the drug solution in a suitable solvent at its wavelength of maximum absorption (λmax). jchps.com

For Sitagliptin, the λmax is consistently reported to be around 267 nm in various solvents, including water, methanol, and different buffer solutions. ijcsrr.orgjchps.com The method is validated by confirming that it obeys Beer's law, which states that absorbance is directly proportional to the concentration of the analyte over a specific range. ijcsrr.orgjchps.com For Sitagliptin, linearity is often observed in concentration ranges such as 2-10 µg/mL. ijcsrr.orgjchps.com

In some advanced spectrophotometric methods, charge-transfer complexation is utilized. nih.gov This involves reacting Sitagliptin (an electron donor) with π-acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) to form a colored complex, which is then measured. nih.gov These methods can enhance sensitivity and allow for determination in different concentration ranges. nih.gov

Table 4: Summary of UV-Vis Spectrophotometric Methods for Sitagliptin Analysis

MethodSolvent/Reagentλmax (nm)Linearity Range (µg/mL)Reference
Direct UVWater2672-10 ijcsrr.orgjchps.com
Direct UVAqueous Solvent (Water)2672-30 ijcsrr.org
Charge-Transfer ComplexDDQ in Methanol46150-300 nih.gov
Charge-Transfer ComplexTCNQ in Methanol83720-120 nih.gov
First DerivativeNot Specified27550-300 nih.gov

Development and Validation of Novel Analytical Methods

The continuous need for improved quality control and analysis drives the development and validation of new analytical methods for Sitagliptin phosphate monohydrate.

Assay Development for Sitagliptin Phosphate Monohydrate in Bulk and Formulations

The development of a new analytical assay, typically an RP-HPLC method, for Sitagliptin in bulk drug and its formulations aims to create a procedure that is simpler, more economical, and faster than existing methods. japer.in The process involves a systematic approach to select the appropriate chromatographic conditions, including the column, mobile phase composition, pH, and flow rate, to achieve the desired separation and peak characteristics. jetir.orgjaper.in

Once the method is developed, it must be rigorously validated as per ICH guidelines to demonstrate its suitability for its intended purpose. jetir.org This validation process includes:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or excipients. jetir.org

Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the analytical response over a defined range. japer.inscispace.com

Accuracy: The closeness of the test results to the true value, often determined through recovery studies where a known amount of pure drug is added to the formulation. scispace.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). ijcsrr.org

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. ijcsrr.orgscispace.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. scispace.com

A successfully developed and validated assay, such as an RP-HPLC method with an assay result of 99.89% and a correlation coefficient of 0.999, is considered simple, rapid, precise, and reliable for routine quality control analysis of Sitagliptin phosphate monohydrate in both bulk form and pharmaceutical tablets. jetir.orgjaper.in

Stability-Indicating Methods

Stability-indicating analytical methods are essential for determining the intrinsic stability of a drug substance by detecting any changes in its properties over time under the influence of various environmental factors such as light, heat, and humidity. These methods must be able to separate the intact drug from its potential degradation products, thus providing a measure of the drug's stability. For Sitagliptin phosphate monohydrate, various stability-indicating high-performance liquid chromatography (HPLC) methods have been developed and validated. scispace.comresearchgate.net

Forced degradation studies are a key component in the development of stability-indicating methods. In these studies, Sitagliptin phosphate monohydrate is subjected to a range of stress conditions, including acidic and basic hydrolysis, oxidation, thermal degradation, and photolysis, to induce the formation of potential degradation products. ijarmps.orgnih.govresearchgate.net Chromatographic techniques, primarily reversed-phase HPLC, are then employed to separate the parent drug from any degradants that are formed. scispace.com

One study subjected Sitagliptin to 2.5M hydrochloric acid at 60°C, which resulted in the formation of two degradation products. researchgate.net In another study, significant degradation was observed under acidic and oxidative conditions, while the compound was found to be more stable under basic, thermal, and photolytic stress. nih.gov The ability of the analytical method to resolve Sitagliptin from these degradation products is a critical aspect of its stability-indicating capability. researchgate.net For instance, a developed HPLC method demonstrated the separation of Sitagliptin from five degradation products under acid hydrolysis and two under basic hydrolysis. nih.gov

The following table summarizes typical stress conditions and observations from forced degradation studies of Sitagliptin phosphate monohydrate as reported in the literature.

Stress ConditionReagent/ParameterDurationObservation
Acid Hydrolysis 0.1N HCl4 hours (reflux at 60°C)Degradation observed. ijarmps.org
Base Hydrolysis 0.1N NaOH4 hours (reflux at 60°C)Degradation observed. ijarmps.org
Oxidative Degradation Hydrogen PeroxideNot specifiedDegradation observed. nih.gov
Thermal Degradation 60°C (in water)6 hours (reflux)Degradation observed. ijarmps.org
Photolytic Degradation Exposure to lightNot specifiedDegradation observed. ijarmps.org

Quantification of Enantiomers (e.g., (S)-Sitagliptin)

The therapeutic activity of Sitagliptin is attributed to the (R)-enantiomer, while the (S)-enantiomer is considered an impurity. ijpsdronline.com Therefore, it is a regulatory requirement to control the levels of the (S)-enantiomer in the drug substance and product. daneshyari.comresearchgate.net Enantioselective analytical methods are necessary to separate and quantify these enantiomers, which possess identical physical and chemical properties but differ in their spatial arrangement.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantiomeric separation of Sitagliptin. rsc.orgijpsr.com These methods typically employ a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Various types of chiral columns have been successfully used, including those based on cellulose (B213188) and amylose (B160209) derivatives. daneshyari.comphenomenex.com

For example, one method utilized a Chiralpak AD-H column with a mobile phase of n-heptane, ethanol, and diethylamine (B46881) to achieve baseline resolution of the enantiomers. daneshyari.com Another method employed a Chiralcel OD-RH column with a mobile phase containing potassium di-hydrogen phosphate buffer, methanol, and acetonitrile. rsc.org The pH of the mobile phase has been shown to be a critical parameter in achieving optimal separation and chromatographic efficiency. rsc.org

The validation of these chiral methods is crucial to ensure their accuracy and reliability for quantifying the (S)-enantiomer. Key validation parameters include the limit of detection (LOD) and limit of quantification (LOQ), which define the sensitivity of the method.

The table below presents data from different validated chiral HPLC methods for the quantification of the (S)-enantiomer of Sitagliptin.

MethodChiral Stationary PhaseMobile PhaseLODLOQRecovery (%)
RP-HPLC Chiralpak IC10 mM Ammonium Acetate with 0.05% Diethylamine-Acetonitrile (40:60 v/v)0.0001 mg/mL0.0003 mg/mL95.7 - 101.7
RP-HPLC Chiralcel OD-RH3M Potassium Di-hydrogen Phosphate buffer (pH 4.0)-Methanol-Acetonitrile (60:30:10 v/v/v)8 ng/mL30 ng/mL99.06 - 100.2
NRP-HPLC Chiralpak AD-Hn-heptane:ethanol:diethylamine (35:65:0.1, v/v/v)150 ng/mL400 ng/mLWithin 107%

Method Validation According to ICH Guidelines

Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides a set of guidelines (specifically ICH Q2(R1)) that are globally recognized for the validation of analytical procedures. ijtsrd.comnih.govnih.gov All analytical methods developed for the analysis of Sitagliptin phosphate monohydrate, including stability-indicating and chiral methods, must be validated according to these guidelines. rsc.orgjodac.orgijcsrr.org

The validation process encompasses the evaluation of several performance characteristics of the method. These parameters include:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. jetir.orgijrpr.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The linearity is typically expressed by the correlation coefficient (r²). ijtsrd.comjetir.org

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. jodac.org

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often determined by recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is calculated. jetir.orgresearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (%RSD) and is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govresearchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijtsrd.comnih.gov

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijtsrd.comnih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. ijtsrd.comnih.govhumanjournals.com

The following table summarizes the key validation parameters and their typical acceptance criteria as per ICH guidelines for analytical methods for Sitagliptin phosphate monohydrate.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity No interference from blank, placebo, or degradation products at the retention time of the analyte.Peak purity angle should be less than the purity threshold. ijrpr.com
Linearity A linear relationship between concentration and response.Correlation coefficient (r² or r) ≥ 0.999. ijtsrd.comjocpr.com
Accuracy The closeness of the measured value to the true value.Recovery typically between 98% and 102%. ijarmps.orgresearchgate.net
Precision The degree of scatter between a series of measurements.Relative Standard Deviation (%RSD) ≤ 2%. researchgate.netnih.gov
LOD & LOQ The lowest concentration that can be detected and quantified.Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. ijtsrd.com
Robustness The ability to withstand small, deliberate variations in method parameters.%RSD should be ≤ 2% for varied conditions. ijtsrd.comhumanjournals.com

Pharmaceutical Formulation Science of Sitagliptin Phosphate Monohydrate

Formulation Development of Oral Solid Dosage Forms

The development of oral solid dosage forms for sitagliptin (B1680988) phosphate (B84403) monohydrate is a critical area of pharmaceutical research, aimed at ensuring effective and consistent delivery of the active pharmaceutical ingredient (API). The primary marketed form of sitagliptin is a film-coated tablet, which underscores the importance of robust formulation strategies for this compound. nih.gov Formulation scientists focus on creating tablets that are not only stable and manufacturable but also exhibit the desired drug release characteristics. Key considerations in this process include the physicochemical properties of the API, the selection of appropriate excipients, and the manufacturing method.

Direct compression is a preferred method for tablet manufacturing due to its simplicity, cost-effectiveness, and fewer processing steps compared to granulation methods. This technique involves blending the API with suitable excipients and compressing the mixture directly into tablets. For sitagliptin phosphate monohydrate, direct compression has been successfully employed to produce both immediate-release and modified-release tablets. pharmaexcipients.comcaribjscitech.com

A significant challenge in direct compression is ensuring adequate flowability and compressibility of the powder blend. Research has shown that modifying the crystal habit of sitagliptin phosphate monohydrate can significantly improve its bulk properties. One study demonstrated the conversion of its native crystalline form into spherical crystals, which possess better flowability and compressibility, making them highly suitable for direct compression. ijpsr.com This innovation allows for simpler formulations, potentially requiring only the addition of a lubricant and a disintegrant before compression. ijpsr.com

The success of direct compression also relies on the synergistic use of excipients with different mechanical properties. Combining ductile materials like microcrystalline cellulose (B213188), which undergo plastic deformation, with brittle excipients such as anhydrous dibasic calcium phosphate, can produce tablets with superior mechanical strength and rapid disintegration times. pharmaexcipients.com This approach allows for the creation of robust tablets that can withstand handling and packaging while ensuring rapid drug release once ingested. pharmaexcipients.com Studies have successfully developed immediate-release sitagliptin tablets using direct compression that disintegrate in as little as 14 seconds. pharmaexcipients.com

Table 1: Composition of a Sitagliptin Immediate-Release Tablet Prepared by Direct Compression

IngredientFunction% w/w
Sitagliptin phosphate monohydrateActive Ingredient33.6
Directly compressible starch (StarTab®)Diluent36.2
Microcrystalline cellulose (Avicel® PH 102)Diluent28.2
Silicon dioxide (Cab-o-sil®)Glidant1.0
Magnesium Stearate (B1226849)Lubricant1.0
Data sourced from a study on film-coating systems for sitagliptin tablets. hubspotusercontent-na1.net

The selection of excipients is paramount in the formulation of sitagliptin phosphate monohydrate tablets. These inactive ingredients serve various functions, including as diluents, binders, disintegrants, and lubricants, and their compatibility with the API is essential for the stability and performance of the final product.

Compatibility studies are routinely performed using techniques like Fourier Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC) to detect any potential physical or chemical interactions between sitagliptin and the chosen excipients. caribjscitech.comresearchgate.net

Lactose: Often used as a diluent due to its good compressibility and cost-effectiveness. It has been incorporated in formulations for both sustained-release and gastro-retentive floating tablets of sitagliptin. caribjscitech.com

Microcrystalline Cellulose (MCC): A widely used excipient that functions as a diluent, binder, and disintegrant. DSC studies have confirmed the compatibility of sitagliptin with microcrystalline cellulose. researchgate.netresearchgate.net Its ductility is particularly beneficial in direct compression formulations. pharmaexcipients.com

Magnesium Stearate: A common lubricant used to prevent tablet sticking to the press tooling. ijpsr.comresearchgate.net However, compatibility studies using DSC have indicated a potential interaction with sitagliptin. researchgate.netresearchgate.net This highlights the need for careful evaluation and control of the amount and blending time of magnesium stearate in formulations. Some research has explored formulations specifically designed without magnesium stearate to enhance stability. google.com

Talc: Frequently used in combination with magnesium stearate as a glidant and lubricant to improve powder flow during the manufacturing process. caribjscitech.comresearchgate.net

Other excipients commonly found in sitagliptin formulations include superdisintegrants like croscarmellose sodium and sodium starch glycollate to facilitate rapid tablet breakup, and binders such as povidone. pharmaexcipients.comcolorado.gov

Table 2: Results of Compatibility Studies for Sitagliptin

ExcipientCompatibility FindingTechnique(s) Used
Microcrystalline CelluloseCompatibleDSC
CroscarmelloseCompatibleDSC
Pregelatinized StarchCompatibleDSC
Magnesium StearatePotential interaction observedDSC
Citric AcidPotential interaction observedDSC
DSC: Differential Scanning Calorimetry. Data sourced from thermal analysis studies. researchgate.netresearchgate.net

Film coating is a crucial final step in the manufacturing of many sitagliptin tablets. The coating serves multiple purposes, including improving the tablet's appearance, taste, and swallowability; protecting the API from light and moisture; and enhancing mechanical integrity. hubspotusercontent-na1.net

The most common film-coating polymers are derivatives of cellulose, such as Hydroxypropyl Methylcellulose (HPMC). ijpsr.com Formulations often include a plasticizer (e.g., polyethylene (B3416737) glycol), and an opacifier/colorant (e.g., titanium dioxide, iron oxides). colorado.gov

Research has focused on evaluating the properties of different film-coating systems on sitagliptin tablets. One study compared a standard titanium dioxide (TiO2)-based HPMC coating (Opadry®) with several TiO2-free alternatives. hubspotusercontent-na1.net The evaluation included tablet hardness, friability, disintegration time, and stability under accelerated conditions. The results indicated that the tablets coated with the TiO2-free systems exhibited comparable physicochemical properties and stability to those with the standard TiO2-containing coating. hubspotusercontent-na1.net All coated tablets showed low friability (~0.3%), good hardness (~13-14 kP), and rapid disintegration times (1-2 minutes). hubspotusercontent-na1.net This research is particularly relevant given evolving regulatory perspectives on the use of titanium dioxide in pharmaceutical products.

Table 3: Evaluation of Sitagliptin Tablets with Different Film Coats

Coating System TypeKey CharacteristicDisintegration Time (min)Drug Release after 30 min
HPMC-based with TiO2Standard Opacity~1-2>85%
High Opacity, TiO2 FreeTiO2 Alternative~1-2>85%
Calcium carbonate free, TiO2 FreeFor pH-sensitive APIs~1-2>85%
PVA-based, TiO2 FreeAlternative Polymer~1-2>85%
HPMC: Hydroxypropyl Methylcellulose; PVA: Polyvinyl Alcohol. Data adapted from a comparative study of film-coating systems. hubspotusercontent-na1.net

Advanced Drug Delivery Systems

Beyond conventional immediate-release tablets, significant research has been dedicated to developing advanced drug delivery systems for sitagliptin phosphate monohydrate. These systems aim to modify the drug's release profile and its transit in the gastrointestinal tract to improve therapeutic outcomes and patient compliance.

Sustained-release (SR) formulations are designed to release sitagliptin over an extended period, thereby maintaining therapeutic drug concentrations for longer and reducing dosing frequency. ijrpr.com This is typically achieved by embedding the drug in a matrix system composed of hydrophilic polymers that swell upon contact with gastrointestinal fluids, forming a gel layer that controls drug diffusion.

Xanthan Gum: This natural polymer has been successfully used to formulate sustained-release tablets of sitagliptin phosphate monohydrate. zenodo.org Studies have shown that by varying the concentration of xanthan gum, the drug release rate can be effectively controlled. An optimized formulation containing 27.5% xanthan gum was able to release 99.61% of the drug over a period of 10 hours.

Hydroxypropyl Methylcellulose (HPMC): HPMC is a versatile, semi-synthetic polymer widely used in SR formulations. Different viscosity grades (e.g., HPMC K4M, HPMC K100M) can be used alone or in combination to achieve the desired release profile. ijrpr.com Research on sitagliptin SR tablets has demonstrated that increasing the concentration and viscosity grade of HPMC leads to a slower drug release rate. caribjscitech.comijrpr.com Formulations have been developed that provide a steady drug release over 24 hours. ijrpr.com

Gastro-retentive drug delivery systems (GRDDS) are designed to prolong the residence of the dosage form in the stomach, which can be advantageous for drugs that are absorbed in the upper part of the gastrointestinal tract. wisdomlib.org

Floating Tablets: These are a common type of GRDDS. They are formulated with a lower density than gastric fluids, allowing them to remain buoyant in the stomach. wisdomlib.org This is often achieved by incorporating gas-generating agents (e.g., sodium bicarbonate, citric acid) that react with gastric acid to produce carbon dioxide, trapping gas within the tablet's polymer matrix and causing it to float. researchgate.net Studies on sitagliptin floating tablets have successfully used polymers like HPMC and Pectin to control drug release while maintaining buoyancy. researchgate.net Optimized formulations have demonstrated the ability to float for over 12 hours while providing sustained drug release over 8 to 24 hours. caribjscitech.comresearchgate.net

Floating Microspheres: This advanced approach involves encapsulating the drug within small, spherical, free-flowing polymeric particles. Sitagliptin-loaded floating microspheres have been prepared using an oil-in-water emulsion solvent evaporation technique. Polymers such as ethyl cellulose, Eudragit S-100, and HPMC are used to form the microsphere structure. jchr.org These microspheres exhibit excellent buoyancy, remaining afloat for more than 12 hours, and provide prolonged drug release over a similar duration. Their porous, spherical nature, as observed by scanning electron microscopy, facilitates this controlled release and floating behavior.

Table 4: Characteristics of Advanced Drug Delivery Systems for Sitagliptin

Delivery SystemKey Polymers UsedMechanism of ActionReported Performance
Sustained-Release TabletsXanthan Gum, HPMCSwellable matrix formation, controlling drug diffusionDrug release over 10-24 hours ijrpr.com
Floating TabletsHPMC, PectinGas generation (effervescence) leading to buoyancy in stomachFloating duration >12 hours; drug release over 8-24 hours caribjscitech.comresearchgate.net
Floating MicrospheresEthyl Cellulose, Eudragit S-100, HPMCLow-density hollow/porous structure providing buoyancyFloating duration >12 hours; drug release over 12 hours

Development of Fixed-Dose Combination Products (e.g., with Metformin)

The development of fixed-dose combination (FDC) products, particularly those combining sitagliptin phosphate monohydrate with metformin (B114582) hydrochloride, presents unique formulation challenges. A primary issue is the chemical incompatibility between the two active pharmaceutical ingredients (APIs), which can lead to degradation and stability problems. google.com To overcome these interactions, formulation scientists have developed strategies that physically separate the two drugs within a single dosage form. google.compatsnap.com

One common approach is the creation of bilayer or multilayer tablets. ijpsm.com In this design, one layer contains sitagliptin and its associated excipients, while a separate layer contains metformin. This physical separation prevents direct contact between the APIs, thereby minimizing interaction and ensuring the stability of the final product. google.com Another strategy involves creating distinct compartments within the tablet, which serves a similar purpose of isolating the two drug substances. google.comjustia.com These advanced formulation techniques provide a cost-effective and efficient process for producing a stable combination tablet. google.com

The rationale for combining sitagliptin and metformin is rooted in their complementary mechanisms of action for managing type 2 diabetes. patsnap.com Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, works by increasing incretin (B1656795) levels, while metformin primarily reduces hepatic glucose production. patsnap.comnih.gov An FDC improves patient convenience and adherence by reducing the number of pills a patient needs to take. patsnap.com Various dosage strengths for these FDC products have been developed to provide therapeutic flexibility. google.com

Some innovative manufacturing approaches have also been explored, such as twin-screw melt granulation. This technology can produce high-dose FDC products with a final tablet weight that is lower than conventionally manufactured tablets, potentially improving patient acceptability. researchgate.net Patents for these FDCs often cover not only the specific composition but also the novel manufacturing processes and formulation designs that ensure stability and efficacy. patsnap.compatsnap.com

Table 1: Examples of Developed Fixed-Dose Combination Strengths

Sitagliptin Content (as free base anhydrate)Equivalent Sitagliptin Phosphate Monohydrate ContentMetformin HCl Content
50 mg64.25 mg500 mg
50 mg64.25 mg850 mg
50 mg64.25 mg1000 mg
100 mg128.5 mg1000 mg

This table presents common dosage strengths for sitagliptin and metformin hydrochloride fixed-dose combination tablets as described in pharmaceutical development literature. nih.govgoogle.com

Dissolution Studies and Release Profiles

Dissolution testing is a critical in vitro tool for assessing the performance of sitagliptin phosphate monohydrate formulations. It is used to evaluate the rate and extent to which the active ingredient is released from the solid dosage form, providing insights into its potential in vivo behavior. ctppc.org Studies have evaluated the dissolution of sitagliptin tablets under various conditions to develop and validate appropriate testing methods, especially since an official method is not described in major pharmacopeias. ctppc.orgdissolutiontech.com

Research has shown that the choice of dissolution medium significantly impacts the drug's release profile. dissolutiontech.com For instance, tests conducted in different media such as 0.1 M HCl, water, and various pH buffers (e.g., acetate (B1210297) pH 4.5, phosphate pH 6.8) demonstrate different release rates. ctppc.orgdissolutiontech.com While sitagliptin is a Biopharmaceutics Classification System (BCS) Class 1 drug (high solubility, high permeability), its release from a tablet can be influenced by the formulation's excipients. dissolutiontech.comnih.gov A slower release has been observed in pH 6.8 phosphate buffer, which may offer greater discriminative power for quality control purposes and has shown a good in vivo-in vitro correlation (IVIVC). dissolutiontech.com

Standard dissolution apparatus, such as USP Apparatus 1 (basket) or Apparatus 2 (paddle), are typically used. pharmaexcipients.comcaribjscitech.com The rotational speed is often set at 50 or 100 RPM, and the temperature is maintained at 37 ± 0.5°C to simulate physiological conditions. dissolutiontech.compharmaexcipients.com For immediate-release formulations, specifications often require that not less than 80-85% of the drug is dissolved within 15 to 30 minutes. pharmaexcipients.com The amount of dissolved sitagliptin is commonly quantified using high-performance liquid chromatography (HPLC) or UV spectrophotometry. dissolutiontech.compharmaexcipients.com

Table 2: Summary of Dissolution Study Conditions and Findings for Sitagliptin Tablets

Dissolution MediumApparatus & SpeedVolumeKey Finding/ObservationReference
pH 6.8 Phosphate BufferUSP Apparatus 2 (Paddle) @ 50 rpm900 mLProvided a slower drug release profile, allowing for a good IVIVC. dissolutiontech.com
0.1 M HClUSP Apparatus 2 (Paddle) @ 50 rpm900 mLResulted in a faster drug release profile compared to other media. dissolutiontech.com
Distilled WaterUSP Apparatus 1 (Basket) @ 100 rpm900 mLUsed for immediate-release tablets, with a specification of NLT 85% release in 15 minutes. pharmaexcipients.com
HCl Buffer pH 2.0USP Apparatus 2 (Paddle) @ 50 rpm900 mLUsed in a comparative study of generic tablets under biowaiver conditions. ctppc.orgresearchgate.net
Phosphate Buffer pH 7.2USP Apparatus 2 (Paddle) @ 50 rpm900 mLUtilized to assess bioequivalence between different brands of sitagliptin tablets. researchgate.net

This table summarizes various conditions used in dissolution studies of sitagliptin phosphate monohydrate tablets and the corresponding observations from the research. ctppc.orgdissolutiontech.compharmaexcipients.comresearchgate.net

Manufacturing Process Development and Robustness

The manufacturing process for sitagliptin phosphate monohydrate tablets is developed to ensure consistency, quality, and robustness. Process validation is a key component, providing documented evidence that the process consistently produces a product meeting predetermined specifications and quality attributes. jchr.org Common manufacturing methods for sitagliptin tablets include wet granulation, direct compression, and melt granulation. researchgate.netwisdomlib.orggoogle.com

In wet granulation, powders including the API and excipients are mixed, and a granulating fluid is added to form granules. wisdomlib.org This is followed by drying, milling, lubrication, and finally, compression into tablets. For FDC bilayer tablets, the process involves granulating the sitagliptin and metformin components separately before compressing them into a single tablet. ijpsm.com Direct compression is a simpler process where the API and excipients are blended and compressed directly, which is suitable if the powder blend has good flow and compressibility properties. pharmaexcipients.comgoogle.com

Throughout the manufacturing process, critical process parameters (CPPs) are identified and controlled to ensure the final product's quality. nih.gov These parameters are rigorously evaluated during process validation studies, which typically involve manufacturing three consecutive successful batches. jchr.orgamazonaws.com The evaluation of in-process materials and finished products confirms that critical quality attributes—such as hardness, thickness, friability, disintegration, and dissolution—are consistently met. jchr.org This systematic approach ensures the manufacturing process is robust and reliable.

Table 3: Key Manufacturing Stages and Associated Critical Process Parameters (CPPs)

Manufacturing StageCritical Process Parameter (CPP)Purpose/Impact on Quality
Dry Mixing / BlendingBlender Speed, Mixing TimeEnsures uniform distribution of the API and excipients.
Wet GranulationImpeller Speed, Chopper Speed, Binder Addition TimeAffects granule size, density, and flowability, which impacts tablet weight and content uniformity.
DryingInlet Air Temperature, Drying TimeDetermines the final moisture content (Loss on Drying - LOD) of the granules, affecting stability and compressibility.
CompressionCompression Force, Machine SpeedControls tablet hardness, thickness, weight variation, and friability.
CoatingSpray Rate, Pan Speed, Inlet Air TemperatureEnsures a uniform coating, which can affect appearance, stability, and taste-masking. jchr.org

This table outlines the critical stages in the tablet manufacturing process and the parameters that must be controlled to ensure the final product consistently meets quality standards. jchr.org

Regulatory Science and Intellectual Property

Regulatory Approval Pathways for Sitagliptin (B1680988) Phosphate (B84403) Monohydrate

The approval of Sitagliptin Phosphate Monohydrate by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is a testament to a rigorous process of scientific evaluation. This process ensures that the drug meets high standards of safety, efficacy, and quality before it can be marketed.

In the United States, Sitagliptin Phosphate Monohydrate, marketed as Januvia, received its initial FDA approval in 2006. drugs.comdrugs.com This approval was granted as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus. drugs.comfda.gov The New Drug Application (NDA) submitted to the FDA contained comprehensive data from preclinical and clinical trials. The chemical structure of sitagliptin phosphate monohydrate is identified as 7-[(3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine phosphate (1:1) monohydrate. fda.govfda.gov Over the years, supplemental NDAs have been approved for new combination therapies, such as with metformin (B114582) and a PPARγ agonist. fda.gov

Health Canada also approved sitagliptin (as sitagliptin phosphate monohydrate) based on a thorough review of its quality, safety, and efficacy data. hres.ca The review confirmed that the benefits of the drug outweigh the risks for its intended use. hres.ca

The following table summarizes key regulatory milestones for Sitagliptin Phosphate Monohydrate.

Regulatory AgencyBrand NameInitial Approval DateIndication
U.S. FDAJanuviaOctober 16, 2006Adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus. drugs.comfda.gov
Health CanadaJanuvia-To improve glycemic control in adult patients with type 2 diabetes mellitus. hres.ca

Global Regulatory Considerations and Harmonization

The globalization of the pharmaceutical market necessitates a harmonized approach to regulation to ensure that safe and effective medicines are available to patients worldwide in a timely manner. freyrdigital.com Regulatory harmonization aims to streamline the drug approval process by establishing common standards and guidelines across different countries and regions.

Key international bodies, such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), play a crucial role in this process by developing guidelines that are implemented by regulatory authorities in member regions. freyrdigital.com These guidelines cover various aspects of drug development, including quality, safety, efficacy, and multidisciplinary topics. umd.edu

For a globally marketed product like Sitagliptin Phosphate Monohydrate, adherence to ICH guidelines is essential for securing marketing authorization in multiple jurisdictions. This includes providing a comprehensive Common Technical Document (CTD) that presents the data in a standardized format, facilitating the review process by different regulatory agencies. The efforts in harmonization help in reducing the duplication of clinical trials and other studies, thereby accelerating patient access to new medicines.

Patent Landscape and Generic Development Strategies

The intellectual property rights, particularly patents, are fundamental to the pharmaceutical industry as they provide a period of market exclusivity that allows for the recoupment of research and development costs. The patent landscape for Sitagliptin Phosphate Monohydrate is complex, involving patents covering the active pharmaceutical ingredient (API), its crystalline forms, and pharmaceutical compositions.

The primary patent for sitagliptin protects the molecule itself. Additionally, specific patents have been granted for the crystalline monohydrate form of sitagliptin dihydrogenphosphate, which is the form present in the marketed product, Januvia. smartbiggar.cajustia.com These patents on specific polymorphic forms can be crucial in extending the market exclusivity of a drug. For instance, U.S. Patent No. 7,326,708 specifically covers the crystalline sitagliptin dihydrogenphosphate monohydrate. justia.com

The expiration of these patents opens the door for the development of generic versions of the drug. Generic drug development for Sitagliptin Phosphate Monohydrate requires demonstrating bioequivalence to the originator product. nih.gov This means that the generic version must show a similar rate and extent of absorption of the active ingredient into the bloodstream. nih.gov

The development of generic sitagliptin formulations is an active area of research. nbinno.com Manufacturers of generic drugs must ensure that their API has similar physicochemical properties and impurity profiles to the originator's product. nbinno.com The availability of high-quality Sitagliptin Phosphate Monohydrate API is crucial for the successful formulation of generic products. nbinno.com The introduction of generic alternatives is expected to increase the accessibility and affordability of this important treatment for type 2 diabetes. nih.gov

The following table lists some of the key patents related to Sitagliptin Phosphate Monohydrate.

Patent NumberTitleKey Coverage
US 6,699,871Beta-amino tetrahydrotriazolo[4,3-a]pyrazines and derivatives thereof which are inhibitors of dipeptidyl peptidase-IVCovers the basic sitagliptin compound. justia.com
US 7,326,708Crystalline salts of sitagliptinDiscloses the crystalline dihydrogenphosphate monohydrate salt of sitagliptin. justia.comgoogle.com
CA 2,529,400Dihydrogenphosphate salt of a dipeptidyl peptidase-IV inhibitorDirected to the dihydrogen phosphate (DHP) salt of sitagliptin and its crystalline monohydrate form. smartbiggar.ca

Future Research Directions and Unexplored Areas

Long-Term Efficacy and Safety Studies beyond 24-54 Weeks

The durability of glycemic control is a critical aspect of managing type 2 diabetes. While many clinical trials have established the efficacy of sitagliptin (B1680988) over periods of 24 to 54 weeks, there is a growing body of evidence from longer-term studies. nih.gov Research extending beyond this timeframe is crucial to understanding the sustained effects of the drug.

One study demonstrated that sitagliptin monotherapy provided a durable effect on glycemic control in elderly patients with type 2 diabetes for as long as four years. nih.gov In this study, HbA1c levels were significantly reduced after six months and remained well-controlled for over 48 months. nih.gov Another study focusing on initial combination therapy with sitagliptin and metformin (B114582) also showed substantial and durable glycemic control over a 54-week period. nih.gov The four-year durability of this combination therapy has also been noted, with significant reductions in HbA1c levels maintained throughout the study period. scienceopen.com

Future research should continue to build on these findings, with a focus on even longer-term outcomes and the impact on microvascular complications.

Table 1: Summary of Long-Term Sitagliptin Efficacy Studies

Study FocusDurationKey Efficacy Findings
Sitagliptin Monotherapy in Elderly>48 monthsSignificant reduction in HbA1c at 6 months, with sustained control for over 48 months. nih.gov
Initial Combination with Metformin54 weeksSubstantial and durable glycemic control. nih.gov
Initial Combination with Metformin4 yearsSignificant and sustained reduction in HbA1c over the four-year period. scienceopen.com

Further Exploration of Beta-Cell Function Improvement

Sitagliptin's mechanism of action, which involves increasing active levels of incretin (B1656795) hormones like GLP-1 and GIP, is known to enhance pancreatic beta-cell function. nih.gov Studies have shown that sitagliptin can improve markers of beta-cell function, such as the homeostasis model assessment of β-cell function (HOMA-β) and the proinsulin-to-insulin ratio. nih.govnih.gov

In a 4-year follow-up study, sitagliptin treatment was found to preserve pancreatic β-cell function, although it did not lead to a progressive improvement over time. jofem.orgjofem.org The C-peptide index (CPI), a marker of beta-cell function, remained stable throughout the four-year period. jofem.org Animal studies have also suggested that chronic inhibition of DPP-4, the enzyme targeted by sitagliptin, can preserve pancreatic β-cell mass and function. diabetesjournals.org The Glycemia Reduction Approaches in Diabetes: A Comparative Effectiveness Study (GRADE) showed that after 5 years, the C-peptide index was similar between liraglutide (B1674861) and sitagliptin and higher for both than for glargine and glimepiride. diabetesjournals.org

Further research is warranted to fully elucidate the long-term impact of sitagliptin on the preservation of beta-cell mass and the potential to slow the progressive decline of beta-cell function in individuals with type 2 diabetes.

Investigation of Sitagliptin Phosphate (B84403) Monohydrate in Pediatric Populations

The use of sitagliptin in children and adolescents with type 2 diabetes has been a recent area of investigation. However, clinical studies have not demonstrated a significant improvement in glycemic control in this population. fda.govaap.org

Three double-blind, placebo-controlled studies evaluated the efficacy and safety of sitagliptin over 54 weeks in patients aged 10 to 17. fda.govfda.gov The primary endpoint, a change in HbA1c after 20 weeks, was not significantly different between the sitagliptin and placebo groups. fda.govaap.org Consequently, the FDA has stated that sitagliptin is not proven to improve glycemic control in pediatric patients aged 10 to 17. fda.gov

Despite the lack of efficacy in improving glycemic control, single doses of sitagliptin were generally well-tolerated in pediatric patients. nih.gov Future research may need to explore different therapeutic approaches or combination therapies for this specific patient population.

Potential Therapeutic Applications Beyond Type 2 Diabetes Mellitus

The physiological effects of sitagliptin suggest its potential utility in other conditions characterized by dysglycemia or inflammation.

Prediabetes: Sitagliptin is also being investigated for its potential to prevent or delay the progression of prediabetes to type 2 diabetes. nih.govnih.gov Its mechanism of preserving beta-cell function and increasing beta-cell mass makes it a promising candidate for early intervention. nih.gov Animal studies have shown a delay in the progression of prediabetes, and case reports in humans have indicated that sitagliptin may have a role in treating this condition. nih.govovid.comresearchgate.net

Preclinical studies have suggested that sitagliptin may have cardioprotective effects. In animal models of acute myocardial infarction, sitagliptin has been shown to improve cardiac function, partly through promoting angiogenesis and reducing inflammation. nih.govcdnsciencepub.com In a pilot study involving patients with coronary artery disease, DPP-4 inhibition with sitagliptin was found to improve the myocardial response to dobutamine (B195870) stress and protect the heart from postischemic dysfunction. ahajournals.org These findings suggest a potential therapeutic role for sitagliptin in the context of acute MI, which warrants further investigation in larger clinical trials. nih.gov

Novel Drug Delivery Systems and Formulations for Enhanced Therapeutic Outcomes

To improve patient adherence and optimize the therapeutic effects of sitagliptin, research is underway to develop novel drug delivery systems.

Extended-Release and Combination Formulations: The development of extended-release (ER) formulations of metformin with an immediate-release coating of sitagliptin aims to simplify treatment regimens. nih.govresearchgate.net Studies have demonstrated the bioequivalence of these fixed-dose combination tablets to co-administered individual tablets. turkjps.orgfrontiersin.org Sustained-release tablets of sitagliptin have also been formulated to provide prolonged drug release over 24 hours, potentially reducing dosing frequency. ijrpr.com

Nanoparticle-Based Delivery: Another promising area of research is the use of nanoparticles to enhance the delivery of sitagliptin. ijsdr.orgtandfonline.com Mucoadhesive nanoparticles have been developed to prolong the drug's release time and retention in the gastrointestinal tract, which could improve its efficacy. nih.govmdpi.comresearchgate.net These advanced formulations may offer significant benefits for oral drug delivery. nih.gov

Table 2: Investigational Formulations of Sitagliptin

Formulation TypePotential AdvantageResearch Finding
Extended-Release (with Metformin)Simplified dosing regimenBioequivalent to co-administered individual tablets. turkjps.orgfrontiersin.org
Sustained-Release TabletReduced dosing frequencyAchieved steady drug release over 24 hours in vitro. ijrpr.com
Mucoadhesive NanoparticlesEnhanced drug efficacy and retentionExtended drug retention time up to 12 hours in the gastrointestinal tract. mdpi.comresearchgate.net

Pharmacogenomics and Personalized Medicine Approaches

The field of pharmacogenomics, which examines how an individual's genetic makeup influences their response to drugs, holds significant promise for personalizing the treatment of type 2 diabetes. nih.gov For Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, research has begun to identify specific genetic variants that can affect its efficacy, paving the way for more tailored therapeutic strategies. nih.gov

Recent pharmacogenomic studies have linked the variability in responses to antidiabetic agents to genetic polymorphisms in transporters, targets, and metabolizing enzymes. nih.gov The goal of this approach is to achieve the best possible therapeutic outcome by using genomic insights to guide treatment decisions. nih.gov

Several key genes have been investigated in relation to the response to DPP-4 inhibitors like sitagliptin:

Glucagon-Like Peptide-1 Receptor (GLP1R): The GLP1R gene encodes the receptor for GLP-1, a primary target for the action of sitagliptin. nih.gov A specific missense variant in this gene, rs6923761, has been associated with a reduced glycemic response to treatment with gliptins, including sitagliptin. nih.govnih.govconsensus.app In a study of patients treated with sitagliptin or vildagliptin (B1682220) for six months, individuals homozygous for the minor 'A' allele of this variant exhibited a smaller reduction in glycated hemoglobin (HbA1c) by 0.4% compared to carriers of the 'G' allele. nih.govconsensus.app This suggests that patients with this genetic variation may not achieve the same level of glycemic control with standard sitagliptin therapy. nih.govnih.govconsensus.app

Protein Kinase D1 (PRKD1): A genome-wide association study (GWAS) identified a polymorphism in the PRKD1 gene (rs57803087) that was associated with a greater response to DPP-4 inhibitors, including sitagliptin. nih.gov This association remained significant even after adjusting for Body Mass Index (BMI), indicating its potential as a predictive biomarker for treatment success. nih.gov

Dipeptidyl Peptidase-4 (DPP4): Variations within the DPP4 gene itself, which encodes the enzyme targeted by sitagliptin, could logically influence the drug's efficacy. nih.gov One study investigated this hypothesis and found that the TT genotype of the rs2909451 variant in the DPP4 gene was associated with increased short-term DPP-4 enzyme activity during sitagliptin treatment. nih.gov

These findings underscore the potential of using genetic information to predict a patient's response to sitagliptin. By identifying individuals who are less likely to respond effectively due to their genetic profile, clinicians could make more informed decisions about alternative or combination therapies from the outset, moving towards a more personalized approach to diabetes management. nih.govmassgeneral.org

GeneGenetic Variant (SNP)Impact on Sitagliptin/DPP-4 Inhibitor Response
GLP1Rrs6923761Homozygotes for the minor 'A' allele showed a smaller reduction in HbA1c. nih.govnih.govconsensus.app
PRKD1rs57803087Associated with a greater glycemic response to DPP-4 inhibitors. nih.gov
DPP4rs2909451The TT genotype was linked to increased short-term DPP-4 enzyme activity during treatment. nih.gov

Real-World Evidence and Post-Marketing Surveillance Studies

Real-world evidence and post-marketing surveillance (PMS) studies are crucial for understanding the long-term safety and effectiveness of medications like sitagliptin in broader, more diverse patient populations than those included in initial clinical trials. nih.govnih.gov These studies provide valuable insights into how the drug performs in routine clinical practice.

A large-scale, prospective, multicenter, open-label PMS study was conducted in Japan to evaluate the long-term risk-benefit profile of sitagliptin in patients with type 2 diabetes. nih.govnih.gov The study followed 3,326 patients for three years and yielded significant findings on both the efficacy and safety of the drug in a real-world setting. nih.govnih.gov

Efficacy in Real-World Settings:

Another study focusing on the long-term effects of sitagliptin in patients with both type 2 diabetes and hypertension (the PROLOGUE study) did not show a significant decrease in fasting blood sugar or HbA1c levels after 12 and 24 months in the sitagliptin group compared to a conventional treatment group. nih.gov

StudyPatient PopulationDurationKey Efficacy Finding (Change in HbA1c)
Japanese PMS Study3,326 Japanese patients with T2DM3 years-0.68% (mean reduction from baseline). nih.govnih.gov
PROLOGUE Study365 patients with T2DM and hypertension24 monthsNo significant difference compared to conventional therapy. nih.gov

Cardiovascular Outcomes in Real-World Evidence:

Assessing cardiovascular safety is a critical component of post-marketing surveillance for any new diabetes medication. The Trial Evaluating Cardiovascular Outcomes with Sitagliptin (TECOS) was a large-scale study involving 14,671 patients designed to address this. unipi.itresearchgate.netelsevierpure.com Over a median follow-up of 3.0 years, the study found that adding sitagliptin to usual care did not increase the risk of major adverse cardiovascular events compared to placebo. unipi.itresearchgate.netelsevierpure.com The primary composite cardiovascular outcome (cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for unstable angina) occurred in 11.4% of patients in the sitagliptin group and 11.6% in the placebo group, demonstrating noninferiority. unipi.itresearchgate.net

StudyPatient PopulationKey Cardiovascular Finding
TECOS14,671 patients with T2DM and established cardiovascular diseaseSitagliptin was noninferior to placebo for major adverse cardiovascular events. unipi.itresearchgate.netelsevierpure.com
Ningbo Real-World StudyT2DM patients on metforminSitagliptin added to metformin did not increase the risk of major adverse cardiovascular events and may reduce the risk of cardiovascular death. nih.gov
Japanese PMS Study3,326 Japanese patients with T2DMInfrequent cardiovascular events, with a cumulative incidence similar to previous studies. nih.govnih.gov

These post-marketing and real-world studies confirm the long-term efficacy and cardiovascular safety of sitagliptin in a diverse patient population, providing crucial evidence for its continued use in clinical practice. nih.govnih.gov

Q & A

Q. What experimental approaches are recommended to determine the solubility of sitagliptin phosphate monohydrate in solvents for pre-formulation studies?

To assess solubility, researchers should employ the saturation shake-flask method under controlled temperature and agitation. Solubility profiles in solvents like water, methanol, and isopropanol can be quantified using HPLC or UV-Vis spectroscopy. For example, solubility in methanol was reported as 12.4 mg/mL at 25°C, while in isopropanol, it was 3.8 mg/mL, highlighting solvent polarity effects . These data guide solvent selection for crystallization or formulation.

Q. How can enantiomeric purity be optimized during asymmetric synthesis of sitagliptin phosphate monohydrate?

A tandem aza-Michael/hemiacetal reaction using organocatalysts (e.g., chiral hemiacetal intermediates) avoids expensive metal catalysts. Post-synthesis, chiral HPLC with a Chiralpak IC-3 column and a hexane/isopropanol mobile phase (0.1% diethylamine) resolves enantiomers, achieving >99.9% enantiomeric excess. Recrystallization in isopropanol with phosphoric acid ensures monohydrate formation .

Q. What analytical techniques are suitable for quantifying sitagliptin phosphate monohydrate in bulk and formulated products?

19F-NMR spectroscopy offers a rapid, non-destructive alternative to traditional methods. Using ciprofloxacin as an internal standard, this method avoids interference from non-fluorinated excipients and achieves precision (RSD <1.5%) . For routine analysis, HPLC-UV with a C18 column and phosphate buffer/acetonitrile mobile phase is validated per ICH guidelines, with linearity (R² >0.999) over 10–200 µg/mL .

Advanced Research Questions

Q. How can researchers address polymorphic instability during dehydration of sitagliptin phosphate monohydrate?

Dehydration at 105°C converts the monohydrate to anhydrous Form II , but prolonged storage under humidity triggers rehydration. To stabilize anhydrous forms, recrystallization from ethanol yields Form IV , which resists moisture uptake. Differential scanning calorimetry (DSC) and X-ray diffraction (XRPD) monitor phase transitions, while accelerated stability studies (40°C/75% RH) validate robustness .

Q. What methodologies detect and quantify genotoxic nitrosamine impurities (e.g., NTTP) in sitagliptin phosphate monohydrate?

A LC-MS/MS method with electrospray ionization (ESI+) and multiple reaction monitoring (MRM) quantifies NTTP at sub-ppm levels. Validation parameters include:

  • LOD : 0.03 ppm
  • LOQ : 0.098 ppm
  • Recovery : 98–106%
    Chromatographic separation uses a C18 column with 0.1% formic acid in water/acetonitrile. Method specificity is confirmed by spiking studies, showing no interference from the API matrix .

Q. How do excipient interactions affect the stability of sitagliptin phosphate monohydrate in solid dosage forms?

DSC and FTIR identify incompatibilities. For instance, magnesium stearate accelerates degradation under high humidity, while microcrystalline cellulose enhances stability. Compatibility studies involve:

  • Binary mixtures : API + excipient stored at 40°C/75% RH for 4 weeks.
  • Forced degradation : Exposure to heat, light, and hydrolysis.
    Degradation products are profiled using LC-QTOF-MS to elucidate reaction pathways .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in solubility data across studies?

Contradictions often arise from variations in temperature control, solvent purity, or analytical methods . For reproducibility:

  • Standardize solvent batches (e.g., HPLC-grade).
  • Use equilibrated shaking periods (>24 hrs) and filtration (0.45 µm membranes).
  • Cross-validate with multiple techniques (e.g., gravimetric vs. spectroscopic quantification) .

Q. Why do polymorphic forms of sitagliptin phosphate exhibit divergent stability profiles?

Anhydrous Form II’s hygroscopicity contrasts with Form IV’s stability due to crystal packing differences . Molecular dynamics simulations reveal Form IV’s tighter hydrogen-bonding network, reducing water ingress. Stability rankings:

  • Form IV > Monohydrate > Form II
    These findings inform formulation strategies to avoid phase transitions during storage .

Methodological Best Practices

Q. What validation protocols ensure reliability in impurity profiling?

Per ICH Q2(R1), validate:

  • Specificity : No co-elution with API or excipients.
  • Linearity : R² ≥0.995 over 50–150% of target concentration.
  • Robustness : ±10% variation in mobile phase pH/flow rate.
    For NTTP, inter-day precision (RSD <5%) and accuracy (90–110%) are critical .

Q. How is human bioequivalence assessed for sitagliptin combination tablets?

Pharmacokinetic studies in healthy volunteers compare AUC and Cmax of test vs. reference products. For sitagliptin/dapagliflozin tablets, criteria include:

  • 90% CI for ratios : 80–125%
  • Sampling : 0–72 hrs post-dose.
    Bioanalytical methods (e.g., LC-MS/MS) achieve LOQs of 1 ng/mL for both APIs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Sitagliptin phosphate
Reactant of Route 2
(S)-Sitagliptin phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.